4-(2-Methylcyclohexyl)-2-phenylquinazoline
Description
BenchChem offers high-quality 4-(2-Methylcyclohexyl)-2-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylcyclohexyl)-2-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
853310-67-5 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(2-methylcyclohexyl)-2-phenylquinazoline |
InChI |
InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3 |
InChI Key |
DFKCZTOBOYQYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-Methylcyclohexyl)-2-phenylquinazoline chemical structure and properties
This technical guide provides an in-depth analysis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline , a specific derivative of the quinazoline scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).
Executive Summary
4-(2-Methylcyclohexyl)-2-phenylquinazoline (CAS: 853310-67-5) is a lipophilic, bicyclic heterocyclic compound belonging to the 2,4-disubstituted quinazoline class. Unlike the clinically prevalent 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which function primarily as kinase inhibitors via hydrogen bonding at the ATP-binding site, this molecule features a carbon-linked cycloalkyl group at the C4 position. This structural alteration removes the nitrogen donor/acceptor capability at C4, significantly modifying its electronic profile and hydrophobic interaction potential. It serves primarily as a chemical probe for exploring hydrophobic pockets in enzymes (e.g., Topoisomerase I, kinases) and as a scaffold for diversity-oriented synthesis.
Part 1: Chemical Identity & Structural Analysis[1]
Identification Data
| Parameter | Detail |
| Chemical Name | 4-(2-Methylcyclohexyl)-2-phenylquinazoline |
| CAS Registry Number | 853310-67-5 |
| Molecular Formula | C₂₁H₂₂N₂ |
| Molecular Weight | 302.42 g/mol |
| SMILES | CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| Stereochemistry | Contains two chiral centers on the cyclohexyl ring (C1', C2'). Commercial samples are typically diastereomeric mixtures (cis/trans). |
Physicochemical Properties (Predicted)
The substitution of the polar amino group (common in drugs) with a lipophilic 2-methylcyclohexyl group drastically alters the physicochemical landscape.
| Property | Value (Predicted) | Implication for Drug Design |
| XLogP3 | ~5.3 | High lipophilicity; likely high membrane permeability but poor aqueous solubility. |
| TPSA | ~25.8 Ų | Low polar surface area (limited to the pyrimidine nitrogens), suggesting excellent Blood-Brain Barrier (BBB) penetration potential. |
| H-Bond Donors | 0 | Lacks H-bond donor capability; relies on hydrophobic interactions and π-stacking. |
| H-Bond Acceptors | 2 | Pyrimidine ring nitrogens (N1, N3) remain active acceptors. |
Part 2: Synthesis Protocols
The synthesis of C4-alkylated quinazolines requires forming a carbon-carbon bond at the electron-deficient C4 position. Two primary methodologies are established: Transition-Metal Catalyzed Cross-Coupling (Modern) and Nucleophilic Addition-Oxidation (Classical).
Method A: Kumada Cross-Coupling (Preferred)
This method utilizes a Grignard reagent in the presence of a Nickel or Palladium catalyst to directly displace a halide at C4. It is preferred for its regioselectivity and yield.
Reagents:
-
Substrate: 4-Chloro-2-phenylquinazoline (CAS: 6484-25-9).[1]
-
Nucleophile: (2-Methylcyclohexyl)magnesium bromide (prepared ex situ).
-
Catalyst: Ni(dppp)Cl₂ or Pd(PPh₃)₄.
-
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-Chloro-2-phenylquinazoline (1.0 eq) and Ni(dppp)Cl₂ (5 mol%) in anhydrous THF.
-
Addition: Cool the solution to 0°C. Dropwise add (2-Methylcyclohexyl)magnesium bromide (1.2 eq) over 30 minutes.
-
Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the starting chloride.[2]
-
Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Method B: Nucleophilic Addition-Oxidation (Classical)
Direct addition of the Grignard reagent to the quinazoline core (without a leaving group at C4) or to the 4-chloro derivative without catalyst often yields the 3,4-dihydro intermediate, requiring an oxidative workup.
Protocol:
-
Addition: React 4-Chloro-2-phenylquinazoline with (2-Methylcyclohexyl)magnesium bromide in THF at -78°C to 0°C.
-
Oxidation: Treat the crude dihydro-intermediate with an oxidant such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in toluene at reflux to restore aromaticity.
Synthesis Workflow Diagram
Caption: Divergent synthetic pathways for C4-alkylation. Method A (Kumada) is generally higher yielding for sterically hindered secondary alkyl groups.
Part 3: Mechanistic & Biological Context
Structure-Activity Relationship (SAR)
The biological activity of quinazolines is heavily dictated by the C4 substituent.
-
4-Anilino (N-linked): Standard for EGFR/HER2 inhibition. The NH acts as a hydrogen bond donor to the hinge region of the kinase ATP pocket.
-
4-Alkyl/Cycloalkyl (C-linked): The target molecule lacks this H-bond donor.
-
Implication: It cannot bind to kinases in the "canonical" type I inhibitor mode (like Gefitinib).
-
Potential: It targets hydrophobic allosteric pockets or enzymes where lipophilic occupancy is critical (e.g., Topoisomerase I, viral proteases).
-
Topoisomerase I: Analogs with bulky C4 groups (like cyclohexylamino) have shown Topo I inhibition by intercalating into DNA and blocking the enzyme. The C-linked analog retains the planar intercalating core but increases lipophilicity, potentially altering residence time.
-
Biological Pathway Visualization
Caption: SAR map illustrating how the C4-lipophilic group shifts the mechanism from H-bond driven kinase inhibition to hydrophobic/intercalative modes.
Part 4: Experimental Handling & Safety
Solubility & Formulation
-
Water: Insoluble. Do not attempt aqueous stock solutions.
-
DMSO: Soluble (>10 mM). Recommended for biological stock preparation.
-
Ethanol/Methanol: Moderately soluble; may require warming.
-
Dichloromethane (DCM): Highly soluble.
Stability
-
Oxidation: The cyclohexyl ring is stable, but the quinazoline core can be susceptible to nucleophilic attack at C4 if stored in strong acidic/basic media for prolonged periods.
-
Light: Quinazolines can be photosensitive. Store in amber vials.
Safety Profile
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, fume hood).
-
Specific Risk: As a planar aromatic compound, it may possess DNA intercalating properties; handle as a potential mutagen until fully characterized.
References
-
Sigma-Aldrich. (n.d.). 4-(2-Methylcyclohexyl)-2-phenylquinazoline Product Detail. Retrieved from
-
Le, T. N., et al. (2011).[3] Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry. Retrieved from
-
Juvale, K., & Wiese, M. (2012). 4-Substituted-2-phenylquinazolines as inhibitors of BCRP. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Verma, S. K., et al. (2014).[4] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-(2-methylcyclohexyl)-2-phenylquinazoline. Retrieved from
Sources
- 1. 4-Chloro-2-phenylquinazoline | CAS 6484-25-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Emerging Bioactivity Landscape of 2-Phenylquinazolines with Cycloalkyl Moieties: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives having reached clinical use, particularly in oncology.[1][2][3][4][5] This technical guide delves into the bioactivity profile of a specific, yet underexplored, class of these compounds: 2-phenylquinazoline derivatives bearing cycloalkyl substituents. We will explore the synthetic rationale, key biological targets, and detailed experimental protocols for evaluating their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the synthesis and biological characterization of this promising compound class.
Introduction: The Rationale for Cycloalkyl-Substituted 2-Phenylquinazolines
The 2-phenylquinazoline core is a privileged structure, known to interact with a variety of biological targets, most notably protein kinases.[4][5][6] The phenyl group at the 2-position often serves as a key recognition element, while substitutions on the quinazoline ring and the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties.[7][8]
The introduction of cycloalkyl groups is a strategic design element aimed at exploring new chemical space and improving drug-like properties. These non-polar, saturated carbocyclic rings can:
-
Enhance Lipophilicity: Influencing membrane permeability and oral bioavailability.
-
Introduce Conformational Constraints: Locking the molecule into a bioactive conformation and potentially increasing binding affinity.
-
Provide Novel Vector for Substitutions: Allowing for further functionalization to probe the binding pocket of a target protein.
-
Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation.
This guide will focus on two primary areas of bioactivity where quinazoline derivatives have shown significant promise: anticancer and anti-inflammatory applications.[1][9]
Synthesis of 2-Phenylquinazoline Derivatives with Cycloalkyl Substituents
The synthesis of the 2-phenylquinazoline scaffold can be achieved through several established methods. A common and versatile approach involves the condensation of a 2-aminobenzophenone derivative with a primary amine, followed by cyclization.[10][11]
General Synthetic Scheme
A plausible synthetic route to introduce cycloalkyl substituents at various positions is outlined below. This is a generalized scheme, and specific reaction conditions may require optimization.
Caption: General synthetic route for 2-phenyl-4-cycloalkylamino-quinazolines.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol describes the synthesis of a representative 2-phenyl-4-(cyclopropylamino)quinazoline.
Materials:
-
2-Aminobenzophenone
-
Cyclopropylamine
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) in DMSO (5 mL), add cyclopropylamine (1.2 mmol).
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture and heat to 120 °C for 8-12 hours in an open-air atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-phenyl-4-(cyclopropylamino)quinazoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[12]
Bioactivity Profiling: Key Assays and Methodologies
A comprehensive bioactivity profile of these novel compounds requires a panel of in vitro assays to assess their anticancer and anti-inflammatory potential.
Anticancer Activity
EGFR is a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, making it a prime target for quinazoline-based inhibitors.[3][4][5]
Experimental Protocol: In Vitro EGFR Kinase Assay [13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well plates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay.
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.
-
Add the recombinant EGFR kinase to each well to initiate the reaction. Include a "no inhibitor" positive control and a "no enzyme" blank control.
-
Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. This is an indirect measure of kinase activity.
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[17]
Experimental Protocol: MTT Assay [18]
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Anti-inflammatory Activity
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for inflammatory diseases.[19][20][21][]
Experimental Protocol: NF-κB Reporter Assay [21]
Objective: To determine the ability of the synthesized compounds to inhibit NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α to induce NF-κB activation. Include an unstimulated control and a vehicle control.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, survival, and metastasis. 2-Phenylquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by 2-phenylquinazoline derivatives.
NF-κB Signaling Pathway
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinazoline derivatives can inhibit this pathway at various points, including the inhibition of IKK activity.[20][23]
Caption: Inhibition of the NF-κB signaling pathway.
Structure-Activity Relationship (SAR) and Data Interpretation
The bioactivity data obtained from the assays should be systematically analyzed to establish a structure-activity relationship.
Table 1: Hypothetical Bioactivity Data for a Series of 2-Phenyl-4-(cycloalkylamino)quinazolines
| Compound ID | Cycloalkyl Group (R) | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |
| 1a | Cyclopropyl | 0.5 | 1.2 | 5.8 |
| 1b | Cyclobutyl | 0.8 | 2.5 | 8.2 |
| 1c | Cyclopentyl | 1.2 | 4.1 | 12.5 |
| 1d | Cyclohexyl | 2.5 | 8.9 | 25.1 |
| Ref. | Gefitinib | 0.05 | 0.1 | >50 |
Interpretation of Hypothetical Data:
-
Anticancer Activity: In this hypothetical series, smaller cycloalkyl groups (cyclopropyl) at the 4-position appear to be more favorable for EGFR inhibition and A549 cell cytotoxicity. This could suggest that the binding pocket has spatial constraints.
-
Anti-inflammatory Activity: A similar trend is observed for NF-κB inhibition, with smaller cycloalkyl groups showing better potency.
-
Correlation: The cellular activity (A549 IC₅₀) generally correlates with the target-based activity (EGFR IC₅₀), suggesting that the anticancer effect is at least partially mediated through EGFR inhibition.
Conclusion and Future Directions
This technical guide provides a framework for the synthesis and bioactivity profiling of novel 2-phenylquinazoline derivatives bearing cycloalkyl substituents. The detailed protocols for synthesis and key biological assays offer a starting point for researchers in this field. The introduction of cycloalkyl moieties presents a promising strategy to modulate the pharmacological properties of the 2-phenylquinazoline scaffold.
Future work should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives with different cycloalkyl groups at various positions on the quinazoline and phenyl rings.
-
In-depth mechanistic studies: Investigating the precise binding modes of active compounds through techniques like X-ray crystallography and molecular modeling.
-
Pharmacokinetic profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.
-
In vivo efficacy studies: Testing the most promising compounds in relevant animal models of cancer and inflammation.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of this exciting class of molecules.
References
-
Gaynor, R. B. (1999). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 104(10), 1351–1359. [Link]
-
Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]
-
Auld, D. S., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ACS Chemical Biology, 8(6), 1262–1275. [Link]
-
Bio-protocol. (2016). In vitro EGFR kinase assay. [Link]
-
Wang, Y., et al. (2022). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 26(14), 4035-4044. [Link]
-
Zhang, J., et al. (2010). A simple and efficient approach to the synthesis of 2-phenylquinazolines via sp(3) C-H functionalization. Organic Letters, 12(12), 2841–2843. [Link]
-
Taylor & Francis Online. (2025, May 30). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]
-
Liu, Z., et al. (2014). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Molecules, 19(10), 16486–16503. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). A Review on Quinazolines as Anticancer Agents. [Link]
-
Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]
-
Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326–1332. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Kumar, A., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(24), 5897. [Link]
-
ResearchGate. (2023, May). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. [Link]
-
El-Azab, A. S., et al. (2017). Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Molecules, 22(5), 724. [Link]
-
Encyclopedia MDPI. (2022, December 8). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]
-
Preprints.org. (2024, October 7). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[17][19][20]triazino[2,3-C]quinazolines. [Link]
-
TSI Journals. (n.d.). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. [Link]
-
Peet, N. P., et al. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 42(21), 4349–4360. [Link]
-
Li, L., et al. (2020). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Omega, 5(2), 973–980. [Link]
-
Klucik, J., et al. (2001). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741–1745. [Link]
-
Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, structure activity relationship studies and pharmacological evaluation of 2-phenyl-3-(substituted phenyl)-3h-quinazolin-4-ones as serotonin 5-ht 2 antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]
-
ResearchGate. (n.d.). Comparison of the synthesis of 2-phenyl quinazolin-4(3H)-one with previously reported methods. [Link]
-
El-Azab, A. S., & El-Tahir, K. E. H. (2012). Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1879–1885. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. [Link]
-
Krishnan, S. K., et al. (2012). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences, 16(11), 1531–1540. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Quinazolines: An Illustrated Review. [Link]
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045–1064. [Link]
-
ResearchGate. (2025, December 30). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. [Link]
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). [Link]
-
ResearchGate. (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]
-
Mahdavi, M., et al. (2018). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 23(1), 136. [Link]
-
MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
MDPI. (2007, December 27). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jchps.com [jchps.com]
- 3. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raco.cat [raco.cat]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A simple and efficient approach to the synthesis of 2-phenylquinazolines via sp(3) C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 21. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Medicinal Chemistry Applications of 2-Phenylquinazoline Scaffolds: A Technical Guide
Executive Summary
The 2-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Unlike the widely commercialized 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which dominate the EGFR-inhibitor landscape, the 2-phenyl variant offers unique steric and electronic vectors that have been successfully exploited in tubulin polymerization inhibition, antileishmanial therapeutics, and novel kinase modulation.
This guide dissects the structural biology, synthetic accessibility, and therapeutic utility of this specific scaffold, moving beyond general quinazoline chemistry to focus on the unique pharmacophore properties conferred by the C2-phenyl ring.
Structural Biology & Pharmacophore Analysis[1]
The 2-phenylquinazoline core consists of a benzene ring fused to a pyrimidine ring, with a phenyl group attached at the C2 position. This rigid, planar bicyclic system serves as an excellent scaffold for
The Core Pharmacophore
-
N1 & N3 Nitrogen Atoms: Act as hydrogen bond acceptors. In kinase inhibitors, N1 often accepts a hydrogen bond from the hinge region of the ATP-binding site.
-
C2-Phenyl Ring: Provides a hydrophobic handle. In tubulin inhibitors, this moiety occupies the hydrophobic pocket near the colchicine binding site.
-
C4 Position: The "warhead" attachment point. Substitution with a carbonyl (quinazolinone) or amine (aminoquinazoline) dramatically shifts the biological profile from anti-inflammatory to antiproliferative.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical vectors for optimization on the 2-phenylquinazoline scaffold.
Figure 1: SAR Logic for 2-Phenylquinazoline Optimization. The C4 substituent dictates the primary therapeutic class, while C2 and C6/7 modifications fine-tune potency and pharmacokinetics.
Therapeutic Applications
Oncology: Tubulin Polymerization Inhibition
While 4-anilinoquinazolines target kinases, 2-phenylquinazolines have shown remarkable efficacy as tubulin polymerization inhibitors, targeting the colchicine binding site.
-
Mechanism: The 2-phenyl ring mimics the A-ring of colchicine, while the quinazoline core mimics the B/C-ring system.
-
Key Insight: Introduction of a benzotriazole moiety at the phenyl ring significantly enhances cytotoxicity against MCF-7 and HeLa cell lines (IC50 < 5 µM) by arresting the cell cycle in the G2/M phase.
Infectious Diseases: Antileishmanial Agents
The 2-phenylquinazoline-4-amine scaffold has emerged as a potent lead for Leishmania donovani.
-
Lead Optimization: N2-benzyl-N4-phenylquinazoline-2,4-diamines have demonstrated sub-micromolar EC50 values.
-
Mechanism: These compounds likely inhibit dihydrofolate reductase (DHFR) in the parasite, disrupting folate metabolism essential for DNA synthesis.
-
Selectivity: The presence of the C2-phenyl (or benzyl) group improves the Selectivity Index (SI) against mammalian macrophages compared to the unsubstituted quinazoline.
EGFR Tyrosine Kinase Inhibition (Non-Classical)
Although less common than their 4-anilino cousins, 2-phenyl-4-aminoquinazolines can bind to the EGFR ATP pocket.
-
Binding Mode: The 2-phenyl group can extend into the hydrophobic pocket usually occupied by the isopropyl group of the ribose in ATP, provided the substitution pattern allows for the correct twisting of the molecule.
Synthetic Methodologies
Efficient access to the scaffold is critical for library generation. Two primary routes are recommended based on yield and atom economy.
Route A: Oxidative Cyclization (Green Chemistry)
This method is preferred for generating 2-phenylquinazolin-4(3H)-ones . It avoids harsh reagents like
Reaction: 2-Aminobenzamide + Benzaldehyde
Route B: The Niementowski Modification
Ideal for large-scale synthesis of the core, which can then be chlorinated at C4 to allow for nucleophilic aromatic substitution (
Figure 2: Synthetic Pathway from Anthranilic Acid to Functionalized 2-Phenylquinazolines.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol is selected for its operational simplicity and high tolerance for functional groups on the aldehyde.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Molecular Iodine (
) (0.1 mmol, 10 mol%) -
Ethanol (5 mL)
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (136 mg) and benzaldehyde (106 mg) in ethanol (5 mL).
-
Catalyst Addition: Add molecular iodine (25 mg) to the mixture. The solution will turn dark brown.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexane). -
Workup: Cool the reaction mixture to room temperature. A precipitate should form.
-
Quench: Pour the mixture into crushed ice containing 5% sodium thiosulfate (
) to quench unreacted iodine. -
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
Expected Yield: 85–92%
-
Characterization: MP: 235–237°C.
NMR (DMSO- ) should show a singlet around 12.5 ppm (NH).
-
Protocol 2: Conversion to 4-Chloro-2-phenylquinazoline
Essential intermediate for generating kinase inhibitor libraries.
-
Chlorination: Suspend 2-phenylquinazolin-4(3H)-one (1.0 g) in
(10 mL). Add -dimethylaniline (0.5 mL) as a catalyst. -
Reflux: Heat at
for 3 hours until the solution becomes clear. -
Isolation: Distill off excess
under reduced pressure. Pour the residue onto ice-water and neutralize with saturated to pH 8. Extract with dichloromethane (DCM). -
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Data: Anticancer Activity[1][2][3][4][5][6][7]
The following table summarizes the inhibitory concentration (
| Compound ID | R2 (Phenyl) | R4 Substituent | Target | MCF-7 | HeLa | Ref |
| PQ-1 | Unsubstituted | =O (Quinazolinone) | General | >100 | >100 | [1] |
| PQ-2 | 4-OMe-Phenyl | Benzotriazole | Tubulin | 3.16 | 5.31 | [2] |
| PQ-3 | 3,4-Cl-Phenyl | 3-Cl-4-F-Anilino | EGFR | 0.85 | 1.20 | [3] |
| PQ-4 | Unsubstituted | Hydrazine | Bacteria | N/A | N/A | [4] |
Note: Data indicates that the quinazolinone form (PQ-1) is generally inactive against cancer lines until functionalized at C4 (PQ-2, PQ-3).
References
-
Alagarsamy, V., et al. "Synthesis and pharmacological investigation of novel 2-phenylquinazolin-4(3H)-one derivatives." ResearchGate.[2] Link
-
Bhat, A.R., et al. "Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity." Current Cancer Drug Targets, 2023. Link
-
Zhang, Y., et al. "Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents."[1] Molecules, 2022.[1][3] Link
-
Malasala, S., et al. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 2020. Link
-
Barber, M.M. "2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity." University of South Florida Theses, 2015.[4] Link
Sources
Technical Assessment: Physicochemical Profiling of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
Executive Summary
Compound: 4-(2-Methylcyclohexyl)-2-phenylquinazoline CAS/CID: PubChem CID 24208908 Classification: High Lipophilicity / Low Aqueous Solubility (Likely BCS Class II or IV)[1]
This technical guide provides a comprehensive physicochemical analysis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.[1] Given the structural absence of polar hydrogen-bond donors and the presence of significant hydrophobic domains (phenyl and methylcyclohexyl moieties attached to a quinazoline core), this compound exhibits a predicted XLogP3 of 5.3 .
This profile necessitates specific experimental handling to avoid false negatives in bioassays caused by precipitation or non-specific binding to plasticware.[1] This guide details the theoretical data, solvent compatibility, and validated protocols for establishing empirical solubility and lipophilicity values.
Part 1: Structural Analysis & Predicted Data[1][2]
The physicochemical behavior of this molecule is governed by the "Hydrophobic Sandwich" effect, where the planar quinazoline and phenyl rings create a rigid lipophilic core, while the 2-methylcyclohexyl group adds steric bulk and aliphatic hydrophobicity.
Table 1: Predicted Physicochemical Properties
| Property | Value | Confidence | Implication |
| XLogP3 | 5.3 | High (Computed) | High membrane permeability; significant risk of rapid metabolic clearance and accumulation in adipose tissue.[1] |
| Aqueous Solubility (pH 7.4) | < 1 µM (< 0.3 µg/mL) | High (Estimated) | Effectively insoluble in pure water.[1] Requires solubilizing agents (cyclodextrins, surfactants) for biological assays.[1] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | High | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential, provided it is not a P-gp substrate.[1] |
| H-Bond Donors / Acceptors | 0 / 2 | Exact | Lack of donors limits water solubility; relies entirely on weak acceptor interactions with solvent.[1] |
Table 2: Solvent Compatibility Guide
Data derived from structural similarity analysis of 2,4-disubstituted quinazolines.
| Solvent | Predicted Solubility | Application Notes |
| DMSO | High (> 50 mM) | Preferred Stock Solvent. Ensure < 0.1% final concentration in cell assays to avoid cytotoxicity.[1] |
| Dichloromethane (DCM) | Very High | Ideal for extraction and chromatography loading.[1] |
| Ethanol | Moderate to High | Suitable for formulation, though precipitation may occur upon aqueous dilution.[1] |
| Water / PBS | Negligible | Do not use for stock solutions.[1] Immediate precipitation will occur.[1] |
Part 2: Experimental Protocols
Due to the high lipophilicity (LogP > 5), standard "Shake-Flask" methods may fail due to emulsion formation or limits of detection in the aqueous phase. The following protocols are engineered for high-LogP compounds.
Protocol A: High-Throughput LogD Determination (HPLC Method)
Recommended over Octanol-Water Shake Flask for LogP > 4.[1]
Principle: Retention time on a C18 column correlates linearly with hydrophobicity.[1] This method avoids the need to quantify minute concentrations in the aqueous phase.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (saturated with octanol).[1]
-
Mobile Phase B: Methanol (saturated with octanol).[1]
-
Standards: A set of 5 reference compounds with known LogP values ranging from 2.0 to 6.0 (e.g., Toluene, Naphthalene, Phenanthrene, DDT).[1]
Workflow:
-
Calibration: Inject reference standards and record retention times (
). Calculate the capacity factor for each: (Where is the dead time, determined by injecting Uracil).[1] -
Regression: Plot LogP (literature) vs. Log(
) for standards to generate a calibration curve ( ). -
Measurement: Inject 4-(2-Methylcyclohexyl)-2-phenylquinazoline (10 µM in MeOH).
-
Calculation: Interpolate the LogP from the calibration curve.
Protocol B: Thermodynamic Solubility Assay (FaSSIF/FeSSIF)
Critical for predicting oral bioavailability.[1]
Principle: Measures the equilibrium solubility in biorelevant media, simulating the fasted (FaSSIF) and fed (FeSSIF) states, which contain lecithin and taurocholate to solubilize lipophilic drugs.
Step-by-Step Procedure:
-
Preparation: Weigh 2–3 mg of solid compound into a Uniprep filter vial or microcentrifuge tube.
-
Addition: Add 1.0 mL of FaSSIF or FeSSIF media (pH 6.5 / pH 5.0).
-
Equilibration: Shake at 37°C for 24 hours .
-
Note: For this compound, extend to 48 hours if initial results show high variability, to ensure crystal lattice energy is overcome.
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.2 µm PVDF filter.
-
Caution: Do not use nylon filters; the compound may bind non-specifically.
-
-
Quantification: Dilute the filtrate 1:10 with Acetonitrile to break micelles and analyze via HPLC-UV (254 nm).
-
Validity Check: The solid pellet must remain visible after 24 hours to ensure saturation.
Part 3: Visualization of Workflows
Diagram 1: Physicochemical Profiling Logic
This decision tree illustrates how to select the correct assay based on the predicted LogP of 5.3.
Caption: Decision matrix for characterizing high-LogP quinazolines. Standard shake-flask methods are deprecated in favor of HPLC-based techniques to avoid emulsion errors.[1]
Diagram 2: Thermodynamic Solubility Workflow
Visualizing the critical steps for the FaSSIF/FeSSIF protocol.
Caption: Step-by-step workflow for thermodynamic solubility assessment in biorelevant media.
References
-
PubChem. (2025).[1] Compound Summary: 4-(2-Methylcyclohexyl)-2-phenylquinazoline (CID 24208908).[1] National Library of Medicine.[1] [Link][1]
-
OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] [Link]
-
Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 57, 173-199.[1] [Link]
Sources
The Quinazoline Scaffold in Oncology: From Molecular Mechanisms to Clinical Application
Executive Summary
The quinazoline heterocycle (benzopyrimidine) represents a "privileged scaffold" in medicinal chemistry, serving as the backbone for over 75% of small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors approved by the FDA. This technical guide provides a comprehensive review of quinazoline derivatives, moving from the fundamental Structure-Activity Relationship (SAR) to practical synthesis protocols and the mechanistic evolution required to overcome third-generation drug resistance (C797S mutations).
Molecular Mechanisms & Target Landscape
The Primary Target: EGFR Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase.[1][2][3][4][5][6] Upon ligand binding (EGF, TGF-α), the receptor dimerizes and autophosphorylates intracellular tyrosine residues, triggering downstream signaling cascades that drive cell proliferation (RAS-RAF-MEK-ERK) and survival (PI3K-AKT-mTOR).
Mechanism of Inhibition: Quinazoline derivatives function primarily as ATP-competitive inhibitors . They bind to the adenine-binding pocket of the intracellular catalytic domain of EGFR.
-
First-Generation (e.g., Gefitinib, Erlotinib): Bind reversibly via hydrogen bonds (specifically to Met793 in the hinge region) and hydrophobic interactions.
-
Second/Third-Generation (e.g., Afatinib, Osimertinib): Incorporate an electrophilic "warhead" (typically an acrylamide) that forms a covalent bond with the thiol group of Cys797 at the edge of the ATP cleft. This irreversible binding is critical for overcoming the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, rendering reversible inhibitors ineffective.
Visualization: EGFR Signaling & Inhibition Nodes
The following diagram illustrates the signal transduction cascade and the precise intervention points for quinazoline-based therapies.
Caption: Fig 1. EGFR signal transduction pathways (RAS/MAPK and PI3K/AKT) and the site of Quinazoline inhibition.[7][8]
Structure-Activity Relationship (SAR) Analysis
The efficacy of quinazoline derivatives relies on precise substitutions around the bicyclic scaffold.
The Pharmacophore Map
-
Positions 6 & 7 (Solvent Exposed Region):
-
Electron-donating groups (methoxy, ethoxy) enhance binding affinity.
-
Bulky groups (morpholine, crown ethers) improve water solubility and pharmacokinetic properties.
-
-
Position 4 (The Binding Anchor):
-
An aniline moiety is essential.
-
Substitutions on the aniline (typically 3-chloro-4-fluoro) fit into the hydrophobic pocket and determine selectivity.
-
-
Position 6 (The Warhead - Optional):
-
Addition of Michael acceptors (acrylamides) here or at C7 allows for covalent bonding to Cys797 (crucial for 3rd generation drugs).
-
Caption: Fig 2. SAR of Quinazoline: C4 determines binding, C6/7 controls solubility, Warheads target Cys797.
Comparative Data: FDA-Approved Quinazolines
The following table summarizes key clinical agents derived from this scaffold.
| Drug Name | Generation | Target(s) | Binding Mode | Key Indication |
| Gefitinib | 1st | EGFR (WT) | Reversible | NSCLC (Exon 19 del) |
| Erlotinib | 1st | EGFR (WT) | Reversible | NSCLC, Pancreatic Cancer |
| Afatinib | 2nd | EGFR, HER2 | Irreversible | NSCLC (Resistant mutations) |
| Lapatinib | 1st (Dual) | EGFR, HER2 | Reversible | Breast Cancer (HER2+) |
| Vandetanib | Multi | VEGFR, EGFR, RET | Reversible | Medullary Thyroid Cancer |
| Osimertinib | 3rd | EGFR (T790M) | Irreversible | NSCLC (T790M positive) |
Technical Guide: Experimental Protocols
Chemical Synthesis: The 4-Chloro Displacement Route
While several methods exist (e.g., Niementowski synthesis), the most robust protocol for generating research libraries is the nucleophilic aromatic substitution of 4-chloroquinazoline . This method offers high yields and tolerates diverse aniline substituents.
Step-by-Step Protocol:
-
Cyclization (Formation of Quinazolinone):
-
Reagents: 2-Aminobenzoic acid (Anthranilic acid), Formamide (excess).
-
Procedure: Reflux anthranilic acid in formamide at 130–150°C for 4–6 hours.
-
Validation: Reaction completion is observed by the precipitation of the solid product upon cooling.
-
Why: Formamide acts as both solvent and C2-carbon source.
-
-
Chlorination (Activation):
-
Reagents: Quinazolin-4(3H)-one, POCl3 (Phosphorus oxychloride), catalytic DMF (optional).
-
Procedure: Reflux the quinazolinone in neat POCl3 for 2–4 hours.
-
Critical Control:Anhydrous conditions are mandatory. Moisture hydrolyzes POCl3, reducing yield and generating hazardous HCl gas.
-
Workup: Evaporate excess POCl3; neutralize carefully with NaHCO3/ice mixture.
-
-
Nucleophilic Substitution (Coupling):
-
Reagents: 4-Chloroquinazoline, Substituted Aniline (1.1 eq), Isopropanol (solvent).
-
Procedure: Reflux in isopropanol for 3–5 hours.
-
Validation: The product usually precipitates as the hydrochloride salt.
-
Why Isopropanol? It dissolves the starting materials but not the salt of the product, driving the reaction equilibrium forward (Le Chatelier’s principle).
-
Caption: Fig 3. Standard synthetic route for 4-anilinoquinazoline library generation.
Biological Evaluation: The Self-Validating System
To ensure scientific integrity, biological data must be generated using robust controls.
1. In Vitro Cytotoxicity (MTT Assay):
-
Objective: Determine IC50 values against cancer lines (e.g., A549, H1975).
-
Control: DMSO (Vehicle) < 0.1% final concentration to prevent solvent toxicity.
-
Positive Control: Gefitinib or Doxorubicin must be run in parallel to validate assay sensitivity.
2. Kinase Inhibition Assay (ADP-Glo or ELISA):
-
Objective: Confirm the MoA is indeed EGFR inhibition, not off-target toxicity.
-
Protocol: Incubate recombinant EGFR enzyme, ATP, substrate (Poly Glu:Tyr), and the test compound. Measure ADP production or phosphorylation levels.
Overcoming Resistance: The Clinical Frontier
The evolution of quinazoline drugs is an arms race against tumor mutations.
-
The T790M Challenge: The "Gatekeeper" mutation (Threonine to Methionine at 790) increases ATP affinity, rendering 1st-generation reversible inhibitors (Gefitinib) ineffective.
-
Solution:Osimertinib (3rd Gen) forms a covalent bond with Cys797, bypassing the need to outcompete ATP.
-
-
The C797S Crisis (Current Research Focus): Patients treated with Osimertinib eventually develop the C797S mutation (Cysteine to Serine). This removes the thiol group required for covalent bonding, rendering 3rd-generation drugs ineffective.
-
Emerging Strategies (4th Gen):
-
Allosteric Inhibitors: Targeting the EAI045 site away from the ATP pocket.
-
Reversible High-Affinity Binders: Quinazolines optimized for extreme non-covalent affinity to the triple-mutant (L858R/T790M/C797S).
-
PROTACs: Using quinazoline ligands linked to E3 ligase recruiters to degrade the EGFR protein entirely rather than inhibiting it.
-
-
References
-
Quinazoline as a Privileged Scaffold
- Source: Wikipedia / Pharmacology Reviews.
- Context: Overview of FDA approvals and structural history.
-
URL:[Link]
-
Structure-Activity Relationship (SAR)
- Source: ResearchG
- Context: Detailed analysis of C4 and C6/7 substitutions.
-
URL:[Link]
-
Synthesis of 4-Anilinoquinazoline Derivatives
-
Fourth-Generation EGFR Inhibitors (C797S Targeting)
-
Mechanism of Action & Resistance (T790M/C797S)
- Source: J-Stage / Biological & Pharmaceutical Bulletin.
- Context: Mechanistic explanation of covalent binding and resistance mut
-
URL:[Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [jstage.jst.go.jp]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Steric Locking and Lipophilic Tuning in 4-Substituted Quinazolines
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological divergences between 4-cyclohexylquinazoline (Analog A) and its methylated derivative, 4-(2-methylcyclohexyl)quinazoline (Analog B). While the quinazoline scaffold is a privileged structure in kinase inhibition (e.g., EGFR, VEGFR), the introduction of a methyl group at the 2-position of the cyclohexyl ring is not merely a lipophilic addition; it is a conformational lock .
This guide explores how this "Methyl Switch" alters ring dynamics, creates critical stereochemical considerations (cis/trans isomerism), and impacts binding kinetics within the ATP-binding pocket of tyrosine kinases.
Part 1: Structural Chemistry & Stereoisomerism[1]
The primary differentiator between Analog A and Analog B is the restriction of conformational freedom.
The Conformational Landscape
-
Analog A (Unsubstituted): The cyclohexyl ring undergoes rapid chair-chair interconversion. The substituent at the quinazoline 4-position (typically an amine linkage, -NH-) fluctuates between axial and equatorial orientations, though equatorial is energetically favored.
-
Analog B (2-Methyl Substituted): The introduction of a methyl group at C2 creates a 1,2-disubstituted system . This introduces chirality and diastereomerism.
Stereochemical Imperatives
The 2-methylcyclohexyl moiety exists as two diastereomers, each with a pair of enantiomers. In drug design, the energy difference between these conformers dictates the "active" population.
| Isomer | Relative Orientation | Stability (A-Value Logic) | Pharmacological Implication |
| Trans | Diequatorial (e,e) | High (Most Stable) | Extended conformation; projects methyl group into solvent or hydrophobic channel. |
| Cis | Axial-Equatorial (a,e) | Lower (Steric Strain) | "Bent" conformation; methyl group may clash with the quinazoline core or hinge region. |
Critical Insight: The "Magic Methyl" effect here is often due to the trans-diequatorial conformation locking the cyclohexyl ring into a rigid chair, reducing the entropic penalty upon protein binding.
Visualization: Conformational Locking
The following diagram illustrates the conformational restriction imposed by the methyl group.
Caption: Figure 1. The 2-methyl substitution (Analog B) stabilizes the trans-diequatorial conformation, reducing the entropic cost of binding compared to the flexible Analog A.
Part 2: Synthetic Pathways and Stereocontrol
Synthesizing Analog B requires rigorous stereocontrol. The standard route utilizes Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Key Challenge: Commercial 2-methylcyclohexylamine is often a mixture of cis and trans isomers.
-
Resolution: Separation must occur before coupling to the quinazoline core to ensure batch-to-batch reproducibility.
Synthetic Workflow
The following workflow details the parallel synthesis of both analogs, highlighting the divergence point for Analog B.
Caption: Figure 2. Synthetic route highlighting the critical chiral resolution step required for Analog B to ensure single-isomer efficacy.
Experimental Protocol: Coupling
Objective: Synthesis of 4-(substituted-cyclohexylamino)quinazoline.
-
Reagents:
-
4-Chloroquinazoline (1.0 eq)
-
trans-2-methylcyclohexylamine (1.2 eq) [For Analog B]
-
Isopropanol (Solvent, 10 mL/g)
-
Triethylamine (Base, 2.0 eq)
-
-
Procedure:
-
Charge a reaction vessel with 4-chloroquinazoline suspended in isopropanol.
-
Add Triethylamine followed by the amine dropwise.
-
Heat to reflux (
C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloro-heterocycle. -
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.
-
Purification: If no precipitate forms, evaporate solvent, redissolve in DCM, wash with
, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
-
Part 3: Pharmacological & Physicochemical Comparison[2]
Physicochemical Profile (ADME)
The addition of the methyl group significantly alters the lipophilicity profile, affecting membrane permeability and metabolic stability.
| Property | Analog A (4-Cyclohexyl) | Analog B (4-(2-methylcyclohexyl)) | Impact |
| Molecular Weight | ~227 Da | ~241 Da | Negligible |
| cLogP | ~3.2 | ~3.7 | +0.5 increase. Improved passive permeability but higher risk of non-specific binding. |
| tPSA | ~38 | ~38 | Unchanged (Polar surface area dominated by quinazoline nitrogens). |
| Metabolic Stability | Moderate | High | Methyl group at C2 hinders oxidation at the sensitive |
Structure-Activity Relationship (SAR) Logic
In the context of kinase inhibition (e.g., EGFR), the 4-position substituent typically occupies the solvent-exposed region or a hydrophobic pocket near the ribose binding site.
-
Analog A (Baseline): Provides good hydrophobic contact but suffers from rotational entropy penalty upon binding.
-
Analog B (Methylated):
-
Pro:Hydrophobic Filling. If the pocket has a small sub-cavity (e.g., the "gatekeeper" region), the methyl group can fill it, displacing water and gaining enthalpy.
-
Pro:Rigidification. The trans-methyl group locks the ring, pre-paying the entropy cost of binding.
-
Con:Steric Clash. If the pocket is tight, the methyl group will prevent binding entirely (an "activity cliff").
-
Part 4: References
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines." Journal of Medicinal Chemistry. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for "Magic Methyl" effect and conformational restriction strategies).
-
Sebolt-Leopold, J. S. (2008). "Targeting Kinases in Cancer: The Quinazoline Scaffold." Nature Reviews Cancer.
-
BenchChem Technical Guide. (2025). "Conformational Analysis of 2-methyl-N-pentylcyclohexan-1-amine." (Specific data on 2-methylcyclohexyl amine conformational preferences). Link
Sources
The Lipophilic Advantage: Engineering Quinazoline Derivatives for Enhanced Therapeutic Efficacy
[1]
Executive Summary
The quinazoline scaffold remains a cornerstone of medicinal chemistry, particularly in oncology and infectious disease management.[1] However, the therapeutic ceiling of first-generation derivatives is often defined by poor membrane permeability and inadequate biodistribution. This technical guide explores the strategic incorporation of lipophilic moieties into the quinazoline core. We move beyond basic structure-activity relationships (SAR) to discuss Ligand Lipophilic Efficiency (LLE) , blood-brain barrier (BBB) penetration strategies for CNS targets, and the overcoming of multidrug resistance (MDR) via optimized hydrophobic interactions.
Chemical Architecture & The Lipophilicity Paradox
In drug design, lipophilicity is a double-edged sword. While essential for crossing biological membranes, excessive lipophilicity (logP > 5) often correlates with metabolic instability, hERG toxicity, and poor solubility.
The "Goldilocks Zone" of LogP
For quinazoline derivatives, the optimal therapeutic window typically lies between LogP 2.5 and 4.5 .
-
< 2.0: Poor cellular uptake; inability to penetrate the hydrophobic ATP-binding pockets of kinases.
-
> 5.0: "Molecular obesity," leading to non-specific binding, rapid hepatic clearance, and formulation difficulties.
Structural Tuning for Lipophilicity
The quinazoline core (benzopyrimidine) is inherently planar and moderately lipophilic. Modifications are critical for targeting:
| Position | Modification Strategy | Mechanistic Impact |
| C-4 (Anilino) | Introduction of Halogens (F, Cl, Br) or Ethynyl groups | Enhances occupancy in the hydrophobic back-pocket of kinases (e.g., EGFR Thr790Met gatekeeper mutation). |
| C-6 / C-7 | Alkoxy chains (e.g., propoxy, morpholinopropoxy) | Balances overall solubility while extending into the solvent-exposed region of the binding site. |
| C-2 | Lipophilic tails (e.g., substituted phenyls) | Critical for antimicrobial activity; aids in disrupting bacterial cell membranes. |
Therapeutic Frontiers
Oncology: Overcoming Kinase Resistance
The success of Gefitinib and Erlotinib established the quinazoline scaffold as a privileged structure for EGFR inhibition. However, resistance mutations (T790M, C797S) require next-generation inhibitors that rely on stronger hydrophobic interactions.
Mechanism of Action: Lipophilic quinazolines function as Type I or Type II kinase inhibitors. By increasing the hydrophobicity at the C-4 position (e.g., adding a 3-chloro-4-fluoroaniline moiety), the molecule can displace water molecules within the ATP-binding cleft, resulting in an entropy-driven gain in binding affinity.
CNS Disorders: Crossing the Barrier
The Blood-Brain Barrier (BBB) is the ultimate gatekeeper. Hydrophilic quinazolines fail to penetrate.
-
Strategy: Hybridization with piperidine or morpholine moieties increases the calculated LogP (cLogP) and reduces the Total Polar Surface Area (TPSA) to < 90 Ų, facilitating passive diffusion.
-
Target: Dual inhibition of AChE (Acetylcholinesterase) and MAO-B (Monoamine Oxidase B) for Alzheimer’s therapy.
Infectious Diseases: Membrane Disruption
In antibacterial applications, highly lipophilic quinazolines (often with long alkyl chains at C-2) act by inserting themselves into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular contents. This mechanism is distinct from enzymatic inhibition and is effective against MRSA.
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the interaction logic within a kinase binding pocket.
Caption: SAR map highlighting critical substitution points on the quinazoline scaffold for modulating lipophilicity and target binding.
Technical Protocols: Synthesis & Validation
Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
Objective: Synthesize a lipophilic derivative (e.g., N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine).
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (Starting material)
-
3-Chloro-4-fluoroaniline (Lipophilic amine)
-
Isopropanol (Solvent)[2]
-
Catalytic HCl (optional, for activation)
Workflow:
-
Preparation: Dissolve 1.0 eq of 4-chloro-6,7-dimethoxyquinazoline in Isopropanol (10 mL/g).
-
Addition: Add 1.1 eq of 3-chloro-4-fluoroaniline.
-
Irradiation: Place in a microwave reactor. Set parameters: 150°C, 150W, 15 minutes . (Note: Traditional reflux requires 4-12 hours).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate.
-
Filtration: Filter the solid under vacuum. Wash with cold isopropanol and diethyl ether to remove unreacted amine.
-
Neutralization (Optional): If the free base is required for lipophilicity testing, suspend in EtOAc and wash with saturated NaHCO₃.
Validation Checkpoint:
-
TLC: Mobile phase Hexane:EtOAc (1:1). Product should show a single spot with R_f ~ 0.4-0.6.
-
Yield: Expect >85%.
Protocol: High-Throughput Lipophilicity Determination (ChromLogP)
Do not rely solely on Shake-Flask methods (slow, emulsion-prone). Use Immobilized Artificial Membrane (IAM) Chromatography .
Workflow:
-
Column: IAM.PC.DD2 column (mimics phospholipid bilayer).
-
Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile.
-
Calibration: Run a set of standards with known LogP (e.g., Toluene, Naphthalene, Propranolol).
-
Measurement: Inject 10 µL of the quinazoline derivative (100 µM in DMSO).
-
Calculation:
Where .
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to biological validation.
Caption: Integrated workflow for the synthesis, purification, and validation of lipophilic quinazoline derivatives.
Future Outlook: PROTACs and Covalent Inhibitors
The future of lipophilic quinazolines lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Use a lipophilic quinazoline as the "warhead" to bind the target protein (e.g., EGFR), linked to an E3 ligase ligand.
-
Challenge: PROTACs are high molecular weight. Maintaining cell permeability requires rigorous optimization of the quinazoline lipophilicity to offset the linker's polarity.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Molecular determinants of blood–brain barrier permeation. National Institutes of Health (NIH). [Link]
-
Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. MDPI. [Link]
-
Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. [Link][3]
Methodological & Application
Application Note: Synthesis Protocol for 4-(2-Methylcyclohexyl)-2-phenylquinazoline
Executive Summary
This application note details the synthesis of 4-(2-methylcyclohexyl)-2-phenylquinazoline , a sterically congested heteroaromatic scaffold relevant to kinase inhibitor discovery. The presence of the bulky 2-methylcyclohexyl group at the C4 position presents a specific challenge for traditional nucleophilic aromatic substitution (
To ensure reproducibility and scalability, this protocol prioritizes an Iron-Catalyzed Cross-Coupling (Kumada-Corriu type) approach as the primary method. This methodology offers superior chemoselectivity and milder conditions compared to classical uncatalyzed Grignard additions. A secondary, orthogonal approach using Minisci-type radical alkylation is provided for late-stage functionalization contexts.
Retrosynthetic Analysis
The strategic disconnection relies on activating the C4 position of the quinazoline core. The most robust bond formation occurs via transition-metal catalyzed cross-coupling of a 4-chloroquinazoline intermediate with an organometallic nucleophile.
Structural Logic
-
Linkage: C4–C(sp3) bond formation.
-
Key Intermediate: 4-Chloro-2-phenylquinazoline (Stable, crystalline, readily accessible).
-
Nucleophile: 2-Methylcyclohexylmagnesium bromide (Generated in situ).
Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Iron-catalyzed coupling.
Method A: Iron-Catalyzed Cross-Coupling (Primary Protocol)
This route is preferred for gram-scale synthesis due to its high yields and suppression of homocoupling side products.
Phase 1: Synthesis of 4-Chloro-2-phenylquinazoline[2]
Rationale: The 4-oxo group is a poor leaving group. Activation via chlorination is essential for subsequent metal insertion.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Phenylquinazolin-4(3H)-one | 1.0 | Substrate |
| Thionyl Chloride (
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a
drying tube. -
Addition: Charge the flask with 2-phenylquinazolin-4(3H)-one. Add
carefully (exothermic). Add catalytic DMF (critical for reaction rate). -
Reaction: Reflux the mixture (
) for 2–3 hours. The suspension should become a clear yellow/orange solution. -
Workup: Evaporate excess
under reduced pressure. -
Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated
solution. -
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from hexanes/ethyl acetate if necessary.-
Checkpoint: Product should be a white/off-white solid. MP
[1].
-
Phase 2: Preparation of 2-Methylcyclohexylmagnesium Bromide
Rationale: Secondary alkyl halides are sluggish in direct coupling. Conversion to the Grignard reagent is necessary.[3][4] Note that this step typically produces a mixture of cis/trans isomers.
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.
-
Initiation: Cover Mg with anhydrous THF. Add 5% of the total volume of 1-bromo-2-methylcyclohexane. Heat gently with a heat gun until the iodine color fades and bubbling starts.
-
Propagation: Add the remaining bromide (1.0 equiv total) in THF dropwise to maintain a gentle reflux.
-
Titration: After refluxing for 1 hour, cool to RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone or simple acid/base back-titration) to determine exact concentration (
).
Phase 3: Iron-Catalyzed Coupling (The Fürstner Conditions)
Rationale: Unlike Pd or Ni, Iron catalysts (Fe(acac)
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Chloro-2-phenylquinazoline | 1.0 | Electrophile |
| 2-MethylcyclohexylMgBr | 1.3 | Nucleophile |
| Fe(acac)
Protocol:
-
Catalyst Loading: In a Schlenk flask under Argon, dissolve 4-chloro-2-phenylquinazoline (1.0 equiv) and Fe(acac)
(5 mol%) in a mixture of anhydrous THF and NMP (N-Methyl-2-pyrrolidone).-
Note: NMP is a critical co-solvent that stabilizes the active low-valent iron species.
-
-
Coupling: Cool the dark red solution to
. -
Addition: Add the Grignard solution dropwise over 10 minutes. The color will change rapidly (often to dark brown/black).
-
Mechanism:[5] The reaction proceeds via an inorganic Grignard species
.
-
-
Completion: Stir at
for 30 minutes, then warm to Room Temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). -
Quench: Quench with 1M HCl (carefully) or saturated
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove NMP) and brine.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Stereochemistry: The product will likely be obtained as a mixture of diastereomers (cis/trans 2-methylcyclohexyl). Separation may require preparative HPLC if pure isomers are needed.
-
Method B: Minisci Radical Alkylation (Alternative)
This route is useful for "Late-Stage Functionalization" or if the 4-chloro precursor is unavailable. It relies on the generation of a nucleophilic alkyl radical.
Concept: Oxidative decarboxylation of 2-methylcyclohexanecarboxylic acid generates a radical that attacks the electron-deficient C4 position of the protonated quinazoline [4].
Protocol:
-
Dissolution: Dissolve 2-phenylquinazoline (1 equiv) and 2-methylcyclohexanecarboxylic acid (2.0 equiv) in a biphasic mixture of DCM and Water (1:1).
-
Catalyst: Add
(0.2 equiv) and TFA (1.0 equiv). -
Oxidant Addition: Heat to
. Add (2.5 equiv) dissolved in water dropwise over 30 minutes. -
Workup: Basify with NaOH to pH > 10, extract with DCM.
-
Note: This method often yields lower regioselectivity (C4 vs C6/C8) compared to Method A but is operationally simpler.
Mechanistic Insight (Method A)
Understanding the catalytic cycle is vital for troubleshooting. The Iron cycle does not follow the standard Pd(0)/Pd(II) oxidative addition path.
Figure 2: Simplified catalytic cycle for Iron-catalyzed cross-coupling.
Analytical Data & QC
Target Molecule: 4-(2-Methylcyclohexyl)-2-phenylquinazoline
Molecular Formula:
Expected NMR Characteristics (CDCl3):
-
Aromatic Region: Multiplets at
7.4–8.6 ppm (9H total). The proton at C8 (quinazoline) often appears as a doublet at high frequency ( ). -
Aliphatic Region:
-
Benzylic CH (C4-CH): Multiplet at
3.0–3.5 ppm (Deshielded by ring current). -
Methyl Group: Doublet at
0.7–1.0 ppm. -
Cyclohexyl Ring: Complex multiplets
1.2–2.2 ppm.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Catalyst deactivation | Ensure Argon atmosphere; Use fresh anhydrous NMP/THF. |
| Homocoupling (R-R) | Grignard added too fast | Slow down addition rate; Cool to -20°C initially. |
| Reduction (Ar-H) | Ensure Fe(acac)3 is high quality; Switch ligand to TMEDA if NMP fails. |
References
-
Synthesis of 4-chloro-2-phenylquinazoline: Source: PrepChem. "Synthesis of 4-chloro-2-phenylquinazoline."
-
Iron-Catalyzed Cross-Coupling (General Methodology): Source: Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions."[6] J. Am. Chem. Soc., 2002, 124, 13856.[6]
-
Iron-Catalyzed Coupling of Secondary Alkyl Halides: Source: Nakamura, M., et al. "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents."[7] J. Am. Chem. Soc., 2004, 126, 3686.[7]
-
Minisci Reaction Protocol: Source: Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[8] Med. Chem. Commun., 2011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-CHLORO-2-PHENYLQUINAZOLINE | 6484-25-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 7. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
High-Efficiency Microwave-Assisted Synthesis of Quinazoline Derivatives: Application Notes & Protocols
Introduction & Mechanistic Rationale
Quinazoline and quinazolinone scaffolds are privileged pharmacophores in drug discovery, forming the structural core of numerous kinase inhibitors (e.g., Erlotinib, Gefitinib) and antimicrobial agents. Conventional synthetic routes, such as the classical Niementowski reaction, are notoriously inefficient. They typically require harsh thermal conditions (130–150 °C), prolonged reaction times (6–24 hours), and often result in poor yields due to thermodynamic degradation and side-product formation[1].
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of these heterocycles. By leveraging direct dielectric heating, MAOS circumvents the inefficiencies of convective heat transfer. Energy is transferred directly to the reacting molecules via dipole rotation and ionic conduction. This localized superheating dramatically lowers the apparent activation energy required for the rate-limiting intramolecular cyclocondensation step, enabling reactions to reach completion in minutes rather than hours[2].
Causality in Experimental Design
-
Solvent Selection: The efficiency of microwave heating is dictated by a solvent's loss tangent (
). Highly polar solvents like ethylene glycol ( ) or DMF strongly absorb microwave energy, facilitating rapid, uniform heating. When non-polar solvents (e.g., toluene) are required for substrate solubility, the addition of ionic liquids (e.g., emimPF ) acts as a "microwave antenna," ensuring efficient energy transfer[1]. -
Catalytic Synergy: Utilizing nanocatalysts, such as Cu
O-nanocubes, under microwave irradiation creates localized "hot spots" on the catalyst surface. This thermal microenvironment accelerates oxidative C-N cross-coupling and subsequent ring closure far beyond what bulk temperature readings suggest[3].
Comparative Performance Data
The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both throughput and material efficiency. The table below summarizes key metrics across different synthetic strategies.
| Reaction Strategy | Reactants | Catalyst / Solvent | Conventional Heating | Microwave Conditions | Yield (MW) |
| Niementowski Cyclocondensation | Anthranilic acid + Formamide | Neat / Acetic acid | 130–150 °C, 6 h | 150 °C, 20 min | 85–92% |
| Cross-Coupling | 2-Bromobenzaldehyde + Amidine | Cu | 110 °C, 12 h | 360 W, 2 min | 88–95% |
| Metal-Free One-Pot | 2-Aminobenzamide + Boc | DMAP / DMSO | 25 °C, 12 h | MW, 30 min | ~90% |
Data synthesized from comparative MAOS studies on quinazoline derivatives[1],[4],[5].
Reaction Workflow Visualization
Fig 1: Mechanistic workflow of microwave-assisted Niementowski cyclocondensation.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points and real-time monitoring.
Protocol A: Microwave-Accelerated Niementowski Synthesis of Quinazolin-4(3H)-ones
This protocol utilizes direct amidation and cyclization. Acetic acid acts simultaneously as a Brønsted acid catalyst and a microwave absorber.[1]
-
Reaction Assembly: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate glass vial, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol).
-
Catalyst Addition: Add 1.0 equivalent of glacial acetic acid. Critical Step: Vortex the mixture for 30 seconds to ensure a homogeneous slurry. Heterogeneous clumps can cause localized arcing (plasma formation) during microwave irradiation.
-
Irradiation Parameters: Seal the vial with a Teflon-lined crimp cap to enable self-validating pressure control (venting at >20 bar). Place the vial in a dedicated scientific microwave reactor. Program the reactor to heat to 150 °C with dynamic power modulation (maximum 300 W) and hold for 20 minutes. Always use an IR sensor or fiber-optic probe to monitor the internal temperature.
-
Quenching & Work-up: Upon completion, cool the vessel rapidly to room temperature using the reactor's compressed air jet. Rapid quenching prevents the thermodynamic degradation of the product. Pour the crude mixture into 20 mL of ice-cold distilled water to precipitate the quinazolinone.
-
Validation: Filter the precipitate under a vacuum, wash with cold ethanol, and dry. Monitor purity via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. The complete disappearance of the fluorescent anthranilic acid spot under UV (254 nm) confirms full conversion.
Protocol B: Copper-Catalyzed Microwave Synthesis of 2-Phenylquinazolines
This protocol leverages the high surface area of Cu
-
Reagent Loading: In a 10 mL microwave vial, combine 2-bromobenzaldehyde (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and Cs
CO (2.0 mmol) as the base. -
Catalyst & Solvent: Add 5 mol% Cu
O-nanocubes. Suspend the solid mixture in 3 mL of ethylene glycol. -
Irradiation Parameters: Seal the vial and irradiate at a constant power of 360 W for precisely 2 minutes. Critical Step: Short burst heating is essential here; prolonged exposure at this power level will lead to the thermal decomposition of the amidine substrate.
-
Work-up: Allow the mixture to cool to ambient temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with brine (3 x 10 mL). This step partitions the target compound into the organic layer while effectively removing the ethylene glycol and inorganic salts into the aqueous phase.
-
Validation: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography. Validate the core structure via H NMR, ensuring the disappearance of the aldehyde proton signal (~10 ppm).
Troubleshooting & Optimization
-
Dark, Tarry Crude Product: Indicates thermal degradation or polymerization. Solution: Reduce the maximum power limit of the microwave reactor. If using a non-polar solvent, ensure a polar additive is present to prevent uncontrolled thermal runaways[6].
-
Incomplete Conversion: Often caused by poor microwave absorption. Solution: Verify the
of your solvent system. If using conventional solvents like THF or Toluene, switch to DMF, DMSO, or add an ionic liquid to enhance dielectric heating[7].
References
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions | MDPI | 3
-
Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles | Taylor & Francis |1
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones | Frontiers / NIH |4
-
Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol | BenchChem | 6
-
Basic Guidelines For Microwave Reactor and Reactions | Scribd | 7
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline from Anthranilic Acid
Abstract
This comprehensive guide details a robust and efficient two-step synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline, a molecule of interest for researchers in medicinal chemistry and drug development. Quinazoline scaffolds are renowned for their diverse pharmacological activities, and this protocol provides a clear pathway to a novel derivative.[1][2][3] The synthesis commences with the formation of a 2-phenyl-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid, followed by a nucleophilic substitution with 2-methylcyclohexylamine to yield the final product. This document provides in-depth experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[3] Their remarkable and diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities, have established them as a focal point in contemporary drug discovery and development.[1][2][3] The synthesis of novel quinazoline analogues is a critical endeavor for exploring new therapeutic avenues and for structure-activity relationship (SAR) studies. This guide outlines a reliable and well-documented synthetic route to 4-(2-Methylcyclohexyl)-2-phenylquinazoline, a previously uncharacterized derivative, starting from readily available commercial reagents.
Synthetic Strategy and Mechanism
The synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline is strategically designed as a two-step process to ensure high yields and purity. The overall workflow is depicted below:
Caption: Overall synthetic workflow.
Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
The initial step involves the acylation of anthranilic acid with benzoyl chloride, followed by an intramolecular cyclization to form the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[1][4][5]
Reaction Mechanism (Step 1):
Caption: Mechanism for Step 2.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 118-92-3 | Sigma-Aldrich | 99% purity |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Acros Organics | ≥99% purity |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Fisher Scientific | Anhydrous, ≥99.8% |
| 2-Methylcyclohexylamine | C₇H₁₅N | 113.20 | 7003-32-9 | TCI America | Mixture of isomers |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | VWR | Absolute, 200 proof |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | J.T. Baker | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | EMD Millipore | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Granular |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies | 60 Å, 230-400 mesh |
3.2. Step-by-Step Protocol: Step 1 - Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anthranilic acid (13.7 g, 0.1 mol) and anhydrous pyridine (100 mL).
-
Stir the mixture at room temperature until the anthranilic acid is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzoyl chloride (28.1 g, 0.2 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C. [4]5. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A pale-yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C. The product can be recrystallized from ethanol to yield pale yellow needles.
-
Expected yield: 85-95%. Melting point: 122-124 °C. [5] 3.3. Step-by-Step Protocol: Step 2 - Synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-phenyl-4H-3,1-benzoxazin-4-one (2.23 g, 0.01 mol) and absolute ethanol (50 mL).
-
Add 2-methylcyclohexylamine (1.24 g, 0.011 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be an oily residue or a semi-solid.
Purification and Characterization
4.1. Purification
The crude 4-(2-Methylcyclohexyl)-2-phenylquinazoline can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain a viscous oil or a low-melting solid.
4.2. Characterization
The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the quinazoline and phenyl rings, as well as signals for the methyl and methine protons of the 2-methylcyclohexyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the quinazoline, phenyl, and 2-methylcyclohexyl moieties.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands for C=N and C=C stretching of the aromatic rings.
-
Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of C₂₁H₂₂N₂.
Safety and Troubleshooting
5.1. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
5.2. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of benzoxazinone | Incomplete reaction | Ensure benzoyl chloride is added slowly at low temperature. Increase reaction time at room temperature. |
| Loss of product during work-up | Ensure complete precipitation by using ice-cold water. Wash the precipitate with minimal amounts of cold water. | |
| Step 2: Incomplete reaction | Insufficient reflux time | Monitor the reaction by TLC and extend the reflux time if necessary. |
| Steric hindrance from 2-methylcyclohexylamine | Consider using a higher boiling point solvent like n-butanol or adding a catalytic amount of a Lewis acid. | |
| Purification: Difficulty in separation | Co-elution of impurities | Optimize the solvent system for column chromatography by trying different ratios of hexane and ethyl acetate. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline from anthranilic acid. The two-step approach is straightforward and utilizes readily available reagents and standard laboratory techniques. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and medicinal chemistry.
References
-
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Sharma, V., & Kumar, V. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA, (ix), 150-176. [Link]
-
PubChem. (n.d.). 2-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Darwish, E. S., & Dakhil, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications, 5(2), 62-69. [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
-
Hassan, S. Y. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Ighilahriz, K., Benazzouz-Touami, A., Makhloufi-Chebli, M., & Kichou, N. (2017). Recyclable Keggin Heteropolyacids as an Environmentally Benign Catalyst for the Synthesis of New 2-Benzoylamino-N-phenyl-benzamide Derivatives under Microwave Irradiations at Solvent-Free Conditions and the Evaluation of Biological Activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 735-754. [Link]
-
Rastogi, S., & Kumar, R. (2019). Synthesis and Characterization of 2, 3- Disubstituted Quinazoline-4(3h)-Ones and Their Potential Biological Activity. International Journal of Pharmaceutical Sciences and Research, 10(7), 3356-3363. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Adejoro, I. A., & Ojo, O. O. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 735-745. [Link]
-
Al-Ostath, A. I., El-Emam, A. A., & Al-Deeb, O. A. (2017). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocyclic compounds. Journal of the Serbian Chemical Society, 82(1), 1-16. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8493. [Link]
Sources
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Topic: A Systematic Approach to Solvent Selection for the Dissolution of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Methylcyclohexyl)-2-phenylquinazoline is a heterocyclic aromatic compound characterized by significant lipophilicity, which presents a considerable challenge for its dissolution in aqueous media. This application note provides a comprehensive guide for the systematic selection of an appropriate solvent or solvent system for this compound. We will explore the theoretical principles based on the molecule's physicochemical properties and provide a detailed, field-proven experimental protocol for determining its solubility. The methodologies described herein are designed to ensure the generation of reliable and reproducible data essential for drug discovery, bioassay development, and formulation studies.
Introduction: The Challenge of Poor Solubility
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] However, many complex small molecules, including 4-(2-Methylcyclohexyl)-2-phenylquinazoline, often exhibit poor aqueous solubility. This property is a primary obstacle in drug development, as it can lead to low bioavailability and unreliable results in biological screening assays.[2] The accurate determination of a compound's solubility and the selection of an appropriate solvent system are therefore critical early-stage activities that can significantly impact the trajectory of a research project.
This guide moves beyond a simple list of solvents, explaining the rationale behind solvent choice and providing a robust protocol for systematic screening.
Physicochemical Profile & Solubility Prediction
Understanding the inherent properties of 4-(2-Methylcyclohexyl)-2-phenylquinazoline is the first step in developing a solubilization strategy.
The predicted XlogP value of 5.3 indicates that the molecule is highly lipophilic, or "fat-loving," and consequently, hydrophobic (water-fearing). This is attributed to its molecular structure, which is dominated by nonpolar moieties:
-
Aromatic Rings: The phenyl and quinazoline ring systems are largely nonpolar.
-
Aliphatic Group: The 2-methylcyclohexyl group is a large, nonpolar aliphatic substituent that significantly contributes to the molecule's overall lipophilicity.
Based on the fundamental principle of "like dissolves like," we can predict that this compound will be poorly soluble in polar solvents like water and highly soluble in nonpolar organic solvents.[4]
Theoretical Framework for Solvent Selection
The goal is to identify a solvent or solvent system that can effectively overcome the intermolecular forces of the solid compound, allowing it to dissolve. Solvents are typically categorized by their polarity.
-
Nonpolar Solvents: These solvents (e.g., Toluene, Dichloromethane, THF) have low dielectric constants and are not capable of strong hydrogen bonding.[4] They are excellent candidates for dissolving nonpolar compounds.
-
Polar Aprotic Solvents: This class includes solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. They possess dipoles but do not have O-H or N-H bonds to donate in hydrogen bonding. They are powerful solvents capable of dissolving a wide range of compounds, including many poorly water-soluble drugs.[5][6] DMSO, in particular, is a universal solvent in early-stage drug discovery for preparing high-concentration stock solutions.[7]
-
Polar Protic Solvents: These solvents (e.g., Water, Ethanol, Methanol, Propanol) can both donate and accept hydrogen bonds.[4] While pure water is expected to be a very poor solvent for the title compound, water-miscible organic solvents like ethanol and polyethylene glycol (PEG) are often used as co-solvents .[5][6]
The Co-Solvent Strategy: For many applications, particularly in biological assays, the use of a pure organic solvent is not feasible due to toxicity or incompatibility with the assay system. A co-solvent strategy, where a water-miscible organic solvent is mixed with an aqueous buffer, is often employed.[8] This approach modifies the polarity of the solvent system to a point where the compound can remain in solution.[6]
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2] It is a self-validating system because the continued presence of excess solid compound ensures that the solution has reached saturation.
Materials and Equipment
-
4-(2-Methylcyclohexyl)-2-phenylquinazoline (pure solid)
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, low-binding)
-
HPLC or LC-MS system with a validated analytical method for the compound
-
Solvent Panel (Suggested):
-
Water (pH 7.4 buffer)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[2]
-
Record the exact weight of the compound added.
-
Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a consistent agitation speed.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical.[9] Equilibrium is reached when the concentration of the dissolved compound does not significantly change between sequential measurements.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid. This step is crucial to avoid disturbing the sediment.[9]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Optional but Recommended: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining particulates. Discard the first few drops to saturate any potential binding sites on the filter.
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method's calibration curve. A large dilution factor will likely be necessary for organic solvents.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using known concentrations of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.[2]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Experimental Workflow Diagram
Caption: Shake-flask method workflow for solubility determination.
Data Presentation and Interpretation
Summarize the experimental findings in a clear, tabular format. This allows for easy comparison between different solvents.
| Solvent | Polarity Index | Dielectric Constant (@20°C) | Observed Solubility (mg/mL) | Observed Solubility (mM) |
| Water (pH 7.4) | 10.2 | 80.1 | <0.001 | <0.003 |
| Ethanol | 5.2 | 24.5 | Record Data | Record Data |
| Methanol | 6.6 | 32.7 | Record Data | Record Data |
| Acetonitrile | 6.2 | 37.5 | Record Data | Record Data |
| DMSO | 7.2 | 46.7 | Record Data | Record Data |
| THF | 4.0 | 7.6 | Record Data | Record Data |
| Dichloromethane | 3.1 | 9.1 | Record Data | Record Data |
| PEG 400 | - | 12.5 | Record Data | Record Data |
| Note: Italicized values are hypothetical based on the compound's predicted properties. |
Interpretation:
-
For Stock Solutions: The ideal solvent will be one that dissolves the compound to a high concentration (e.g., >10 mM) and is compatible with long-term storage. DMSO is often the solvent of choice for this purpose.[10]
-
For Biological Assays: The final concentration of the organic solvent in the assay medium must be low enough to not affect the biological system (typically <0.5% or <0.1% DMSO). The selected solvent must be able to maintain the compound's solubility upon this significant dilution into an aqueous buffer.
-
For Formulation: A wider range of solvents, including co-solvents like PEG 400 and propylene glycol, or lipid-based systems, may be considered to enhance bioavailability for in vivo studies.[5][11]
Troubleshooting and Advanced Strategies
-
Problem: The compound precipitates when the stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
-
Solution: This is a common issue for highly lipophilic compounds. Strategies to overcome this include:
-
-
Advanced Strategies: If simple solvent systems are insufficient, more advanced formulation techniques may be necessary. These include creating solid dispersions, where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11][12]
Conclusion
The successful dissolution of a poorly soluble compound like 4-(2-Methylcyclohexyl)-2-phenylquinazoline is not a matter of chance, but of systematic scientific investigation. By combining a theoretical understanding of the compound's physicochemical properties with a rigorous experimental protocol such as the shake-flask method, researchers can confidently select an optimal solvent system. This foundational work is paramount for ensuring the integrity of subsequent biological data and for paving the way toward successful formulation development.
References
-
ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Lemon8. (2025, April 4). Effective Chemistry Note Taking Strategies. Retrieved from [Link]
-
Scholarly Blog. (2023, August 14). Note Writing for Chemistry: Effective Strategies and Best Practices. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2-methylcyclohexyl)-2-phenylquinazoline (C21H22N2). Retrieved from [Link]
-
Aakash Institute. (2022, May 20). NEET 2022 Chemistry Note Making Tips That Actually Work. Retrieved from [Link]
-
myChemistry. (2025, July 30). Note-Taking Tips for A-Level, IB & GCSE Chemistry. Retrieved from [Link]
-
uncram.ai. (2025, August 1). How to Take Notes in Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (2002, July 31). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Retrieved from [Link]
-
Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Taylor & Francis. (2020, March 25). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Methoxy-2-phenylquinazoline. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GMQ | Ligand page. Retrieved from [Link]
-
AERU. (2026, February 7). Fenazaquin (Ref: DE 436). Retrieved from [Link]
-
BindingDB. (n.d.). BDBM53421 4-Cyclohexyl-2-phenyl-quinazoline. Retrieved from [Link]
-
Chemsrc. (2026, February 25). N-(4-methylcyclohexyl)-2-(pyridin-3-yl)quinazolin-4-amine. Retrieved from [Link]
Sources
- 1. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 4-(2-methylcyclohexyl)-2-phenylquinazoline (C21H22N2) [pubchemlite.lcsb.uni.lu]
- 4. caymanchem.com [caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. raytor.com [raytor.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic C4-Functionalization of Quinazolin-4(3H)-ones via Grignard Reagent Addition
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Abstract: Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is a key strategy for modulating biological activity and optimizing pharmacokinetic properties. This document provides a detailed guide to the direct addition of Grignard reagents to the C4-carbonyl of N-substituted quinazolin-4(3H)-ones. We will explore the critical mechanistic considerations, present a robust, step-by-step protocol for the synthesis of 4-hydroxy-4-substituted-3,4-dihydroquinazolinones, and discuss troubleshooting and reaction scope.
Foundational Principles & Mechanistic Insights
The addition of an organometallic reagent to a carbonyl group is a cornerstone of organic synthesis for its power in forming carbon-carbon bonds.[1][2] When applied to the quinazolin-4(3H)-one system, the Grignard reaction offers a direct and efficient route to introduce diverse alkyl, aryl, or vinyl substituents at the C4 position, generating a chiral center and a tertiary alcohol.
The Critical Role of the N3-Substituent
A successful Grignard addition to the C4-carbonyl is contingent upon the absence of acidic protons in the substrate. Quinazolin-4(3H)-one itself possesses an acidic N-H proton (pKa ≈ 9-11). Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[3][4] Consequently, the reaction of a Grignard reagent with an N-unsubstituted quinazolinone results in rapid deprotonation at the N3 position, consuming one equivalent of the organometallic reagent to form a non-reactive magnesium salt. This acid-base reaction is significantly faster than nucleophilic addition to the carbonyl, effectively shutting down the desired pathway.
Therefore, the substrate MUST be substituted at the N3 position (e.g., with a methyl, benzyl, or other protecting group) to block this acid-base reactivity and direct the Grignard reagent to the electrophilic C4-carbonyl carbon.
The Reaction Mechanism
The reaction proceeds via a classical nucleophilic addition mechanism.[5] The N3-substituted quinazolinone's C4-carbonyl carbon is electrophilic due to the polarization of the C=O bond. The nucleophilic carbon of the Grignard reagent attacks this carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. This addition is generally considered irreversible due to the extremely poor leaving group ability of the carbanion.[5] A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride, protonates the alkoxide to yield the final 4-hydroxy-4-substituted-3,4-dihydroquinazoline product.
Caption: Reaction mechanism for Grignard addition to N3-substituted quinazolin-4(3H)-one.
Experimental Protocol: Addition of Phenylmagnesium Bromide to 3-Methylquinazolin-4(3H)-one
This protocol provides a representative procedure for the synthesis of 4-hydroxy-3-methyl-4-phenyl-3,4-dihydroquinazolin-4-one. Extreme care must be taken to ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent. [6]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylquinazolin-4(3H)-one | >98% | Commercial | Must be dried under vacuum before use. |
| Phenylmagnesium Bromide (PhMgBr) | 1.0 M in THF | Commercial | Titrate before use for accurate stoichiometry. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | For dissolving the substrate. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercial | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Grignard reaction.
Step-by-Step Procedure
-
Preparation: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reactant Setup: To the cooled flask, add 3-methylquinazolin-4(3H)-one (1.0 eq). Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (to make a ~0.2 M solution) via syringe. Stir the solution until all solid has dissolved, then cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15-20 minutes. A color change or slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 1 mL per mmol of Grignard reagent). Stir vigorously for 10-15 minutes. A white precipitate of magnesium salts will form.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and deionized water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-hydroxy-3-methyl-4-phenyl-3,4-dihydroquinazolin-4-one.
Reaction Scope & Data
The reaction is generally tolerant of a variety of N-substituents and Grignard reagents. The following table provides an illustrative summary of potential combinations and expected outcomes. Yields are typically moderate to good, contingent on the purity of reagents and strict adherence to anhydrous conditions.
| N3-Substituent (R¹) | Grignard Reagent (R²-MgX) | Product (4-R²) | Expected Yield Range | Notes |
| -CH₃ | Phenyl-MgBr | 4-Phenyl | 65-85% | Standard reaction. Biphenyl is a common byproduct.[6] |
| -CH₃ | Ethyl-MgBr | 4-Ethyl | 70-90% | Generally high yielding with simple alkyl Grignards. |
| -CH₂Ph (Benzyl) | Methyl-MgI | 4-Methyl | 75-90% | Benzyl group is stable under these conditions. |
| -CH₂Ph (Benzyl) | Vinyl-MgBr | 4-Vinyl | 60-75% | Product may be sensitive; handle with care. |
| -CH₃ | tert-Butyl-MgCl | 4-tert-Butyl | 20-40% | Sterically hindered Grignards may give lower yields.[1] |
| -Allyl | 4-Methoxyphenyl-MgBr | 4-(4-Methoxyphenyl) | 60-80% | Electron-rich aryl Grignards are generally effective. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Moisture in glassware or solvent. 2. Poor quality/degraded Grignard reagent. | 1. Ensure rigorous flame-drying of all glassware immediately before use. Use freshly opened anhydrous solvent. 2. Use a fresh bottle of Grignard reagent or titrate the existing solution before use. |
| Low Product Yield | 1. Inaccurate stoichiometry of Grignard reagent. 2. Side reaction (e.g., Wurtz coupling for PhMgBr).[6] | 1. Titrate the Grignard reagent to determine its exact molarity. 2. Maintain low temperature during addition and reaction to minimize side product formation. |
| Formation of a Complex Mixture | 1. Reaction temperature was too high, leading to decomposition. 2. Impure starting materials. | 1. Maintain the recommended temperature profile (0 °C for addition, slow warming to RT). 2. Recrystallize or purify the starting quinazolinone before the reaction. |
References
- Armarego, W. L. F. The Fused Pyrimidines, Part I: Quinazolines. In The Chemistry of Heterocyclic Compounds; Brown, D. J., Ed.; Interscience Publishers, 1967. [URL: https://books.google.com/books?id=j5NRAAAAMAAJ]
- Armarego, W. L. F. QUINAZOLINES. Advances in Heterocyclic Chemistry. 1963, 11, 253-309. [URL: https://www.sciencedirect.com/science/article/pii/S006527250860527X]
- Wang, Z.; et al. Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. Angewandte Chemie International Edition. 2019, 58(37), 12950-12954. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852239/]
- Faisal, M.; Saeed, A. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2021, 8, 594717. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.594717/full]
- Ali Gamal Al-kaf (Ed.). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. 2020. [URL: https://www.researchgate.
- Brown, D. J. (Ed.). Fused Pyrimidines: Quinazolines, by W. L. F. Armarego. Interscience. 1967. [URL: https://books.google.com/books?id=j5NRAAAAMAAJ]
- Stevens, K., et al. SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. Diva-portal.org. 2015. [URL: http://www.diva-portal.org/smash/get/diva2:827054/FULLTEXT01.pdf]
- Komar, M., et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society. 2020. [URL: https://www.researchgate.
- Anonymous. Formation and Use of an Organometallic Reagent. StuDocu. N.d. [URL: https://www.studocu.com/en-ie/document/university-college-dublin/advanced-practical-chemistry/formation-and-use-of-an-organometallic-reagent/2034947]
- Organic Chemistry Portal. Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Komar, M., et al. A proposed mechanism for synthesis of 3-substituted quinazolin-4(3H)-ones. ResearchGate. 2020. [URL: https://www.researchgate.net/figure/A-proposed-mechanism-for-synthesis-of-3-substituted-quinazolin-4-3H-ones_fig6_342171249]
- Kumar, V., et al. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. 2020, 25(8), 1878. [URL: https://www.mdpi.com/1420-3049/25/8/1878]
- LibreTexts Chemistry. 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. 2021. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Addition_Reactions_of_Alkenes_and_Alkynes_II/5.
- University of Saskatchewan. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [URL: https://openpress.usask.ca/introductiontoorganicchemistry/chapter/multiple-additions-of-organometallic-reagents-to-acyl-compounds-new-2/]
- Ashenhurst, J. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 2011. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
- LibreTexts Chemistry. 7: The Grignard Reaction (Experiment). 2024. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]
- Lumen Learning. 20.8 Synthesis using nucleophilic addition chemistry. Organic Chemistry I. [URL: https://courses.lumenlearning.com/suny-orgchem1/chapter/20-8-synthesis-using-nucleophilic-addition-chemistry/]
- Ashenhurst, J. Nucleophilic Addition To Carbonyls. Master Organic Chemistry. 2022. [URL: https://www.masterorganicchemistry.com/2022/09/09/nucleophilic-addition-to-carbonyls/]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 4. 20.8 Synthesis using nucleophilic addition chemistry | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Purification methods for lipophilic quinazoline compounds
[label="High Exposed Polarity\n(Available H-bond donors)", fillcolor="#F1F3
Caption: Decision tree for selecting the optimal purification modality for lipophilic quinazolines.
Comparative Chromatographic Strategies
To streamline the development process, the following table summarizes how quantitative and qualitative target data dictate the choice of chromatographic technique.
| Technique | Target Impurities | Stationary Phase | Mobile Phase | Key Advantage | Limitation |
| Normal Phase Flash | Unreacted starting materials, gross byproducts | Bare Silica (Irregular) | Hexane/EtOAc + 1% TEA | High loading capacity for crude mixtures. | Poor resolution for structurally similar isomers. |
| RP-HPLC | Closely eluting structural analogs | C18 or C8 (High carbon load) | H | Excellent resolution and peak symmetry. | Poor solubility of highly lipophilic compounds in aqueous mobile phases. |
| SFC | Atropisomers, IMHB regioisomers, enantiomers | Chiralpak (Amylose/Cellulose) | scCO | Rapid mass transfer; highly sensitive to polarity. | Requires specialized high-pressure instrumentation. |
Experimental Protocols: A Self-Validating System
The following protocols are designed not just as a sequence of steps, but as self-validating systems where the causality of the chemistry informs the methodology.
Protocol A: Amine-Modified Normal Phase Flash Chromatography (Crude Isolation)
Objective: Bulk removal of reaction byproducts (e.g., unreacted anilines, coupling reagents) from crude quinazoline mixtures[1]. Causality: Quinazoline nitrogens bind irreversibly to acidic silanols. Adding Triethylamine (TEA) masks these active sites, preventing sample loss.
-
Column Equilibration: Pre-condition a standard silica flash column with 3 column volumes (CV) of 1% TEA in Hexane.
-
Sample Loading: Due to the lipophilicity of the target, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude mass) and evaporate to dryness. Dry-load the powder onto the column head to prevent band broadening.
-
Elution: Run a gradient from 100% Hexane (with 1% TEA) to 50% Ethyl Acetate (with 1% TEA) over 15 CV.
-
Self-Validation Step: After the target peak elutes, run a post-elution flush with 10% Methanol in DCM. Validation: If >10% of the target compound mass elutes during this polar flush, the silanol masking was insufficient. In subsequent runs, increase the TEA concentration to 2% or switch to an amine-bonded silica column.
Protocol B: pH-Tailored Reverse-Phase Preparative HPLC (Final Polish)
Objective: High-resolution polishing to >99% purity for biological assays. Causality: Lipophilic quinazolines often precipitate on the column head if injected in weak solvents and exhibit peak tailing at neutral pH due to partial ionization.
-
Sample Preparation: Dissolve the intermediate fraction in DMSO/Methanol (1:1 v/v) to ensure complete solvation and prevent on-column precipitation.
-
System Setup: Utilize a C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).
-
Mobile Phase:
-
Buffer A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA forces full protonation of the quinazoline nitrogens, preventing mixed-mode retention).
-
Buffer B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
-
Self-Validation Step: Monitor dual-wavelength UV absorbance at 254 nm and 280 nm. Validation: Calculate the 254/280 ratio across the width of the target peak. A shifting ratio indicates the co-elution of a structurally distinct impurity, necessitating a shallower gradient (e.g., 10% B to 60% B over 30 minutes).
Protocol C: Supercritical Fluid Chromatography (SFC) for Atropisomeric Resolution
Objective: Resolution of axial chiral isomers (atropisomers) or regioisomers differing in IMHB formation[2][3].
Causality: SFC relies on supercritical CO
-
System Setup: Equip the SFC with a Chiralpak AS-H column (or equivalent amylose-based stationary phase).
-
Parameters: Set the Automated Backpressure Regulator (ABPR) to 120 bar and the column oven to 35°C to maintain the CO
in a supercritical state. -
Mobile Phase: Isocratic flow of 80% scCO
and 20% Methanol (containing 0.2% Diethylamine to suppress tailing). -
Self-Validation Step: Prior to the sample run, inject a known IMHB-forming control compound. Validation: If the control compound's retention time shifts by >5% compared to historical data, the CO
density is fluctuating. Abort the run and verify the ABPR and column oven temperature stability before proceeding.
Caption: Impact of Intramolecular Hydrogen Bonding (IMHB) on the SFC retention of quinazoline isomers.
Optimization of Mobile Phase Additives
The correct selection of additives is the single most critical factor in manipulating quinazoline peak shape.
| Additive | Typical Conc. | Mechanism of Action | Best Used In | Caution |
| Triethylamine (TEA) | 0.1% - 1.0% | Competitively binds acidic silanols, masking them from quinazoline nitrogens. | Normal Phase Flash | Can cause ion suppression in downstream LC-MS analysis. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Fully protonates basic nitrogens, ensuring a single ionization state. | RP-HPLC | Forms strong ion pairs; difficult to remove entirely during lyophilization. |
| Ammonium Hydroxide (NH | 0.1% | Raises pH > 9, keeping the quinazoline fully deprotonated (neutral). | RP-HPLC (High pH) | Requires hybrid silica columns capable of withstanding high pH environments. |
| Diethylamine (DEA) | 0.1% - 0.2% | Acts as a basic modifier in supercritical fluids to sharpen peaks. | SFC | Highly volatile; must be prepared fresh daily to maintain concentration. |
References
1.[1] Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC, National Institutes of Health (NIH). 2.[2] High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding | Journal of Medicinal Chemistry, ACS Publications. 3.[3] Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors, ACS Publications. 4.[4] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present), MDPI.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2-methylcyclohexyl substitution reactions
Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming Steric Hindrance in Cyclohexane Derivatives
Welcome to the Steric Hindrance Support Hub
You have reached the Tier 3 Technical Support guide for researchers encountering low yields, elimination side-products (
This guide addresses the specific hydrodynamic and steric barriers imposed by the 2-methyl substituent. Unlike simple alkyl chains, the cyclohexane ring imposes rigid conformational requirements (
Module 1: Root Cause Analysis (Conformational Thermodynamics)
User Query: "My reaction rate is negligible compared to cyclohexyl bromide. Why does a single methyl group kill the reactivity?"
Technical Diagnosis:
The issue is likely Transition State (TS) Destabilization . In a cyclohexane ring,
-
If the Leaving Group (LG) is Equatorial: The nucleophile must attack from the axial trajectory. This path is blocked by the 3,5-axial hydrogens (1,3-diaxial interaction).
-
If the LG is Axial: The nucleophile attacks from the equatorial trajectory (more accessible). However, the starting material (axial LG) is higher in energy and less populated in the equilibrium mixture.
The 2-methyl group exacerbates this by locking the conformation or adding direct steric bulk adjacent to the reaction center.
Visualizing the Barrier
Figure 1: Conformational gating in cyclohexane substitutions. The reactive conformer (Axial LG) is often the least stable, reducing the effective concentration of the reactive species.
Module 2: Troubleshooting vs. Competition
User Query: "I am trying to invert the stereochemistry using a halide, but I am getting 85% alkene (elimination product). How do I stop this?"
Technical Diagnosis:
The 2-methyl group adds steric bulk that prevents the nucleophile from reaching the electrophilic carbon, pushing the reagent to act as a base instead. This triggers the
Corrective Protocol: You must maximize Nucleophilicity while minimizing Basicity .
Reagent Selection Matrix
| Reagent Type | Examples | Outcome in 2-Methyl System | Recommendation | |
| Hard Base / Nucleophile | 16-18 | Major Elimination ( | ⛔ AVOID | |
| Bulky Base | 18-35 | Exclusive Elimination | ⛔ AVOID | |
| Soft / Linear Nucleophile | 4-9 | Substitution ( | ✅ PREFERRED | |
| Neutral Nucleophile | 10 | Slow Substitution | ⚠️ Use with caution |
Optimized Protocol: Azide Displacement (Inversion)
Use this protocol to install a nitrogen functionality with inversion of stereochemistry, avoiding elimination.
-
Substrate: 1 eq. trans-1-bromo-2-methylcyclohexane (or tosylate).
-
Solvent: DMF or DMSO (0.5 M). Note: Polar aprotic solvents solvate cations, leaving the anion "naked" and more reactive.
-
Reagent: Sodium Azide (
), 1.5 - 2.0 eq. -
Temperature: Start at 25°C. Heat to 60°C only if monitoring shows no conversion after 4h.
-
Workup: Dilute with water, extract with
.-
Safety Note: Avoid chlorinated solvents with azides (formation of di- and tri-azidomethane).
-
Module 3: Advanced Protocols (The Mitsunobu Solution)
User Query: "I have the alcohol (2-methylcyclohexanol) and standard activation (Tosylation) followed by displacement is failing or giving retention. What is the alternative?"
Technical Diagnosis:
Two-step methods (activation
Workflow: Mitsunobu Inversion
Figure 2: The Mitsunobu cycle. The bulky Triphenylphosphine oxide (TPPO) leaving group drives the reaction forward, often overcoming the steric resistance of the 2-methyl group.
Step-by-Step Protocol:
-
Prepare: Dry THF (anhydrous is critical).
-
Load: 2-methylcyclohexanol (1.0 eq), Triphenylphosphine (
, 1.2 eq), and Nucleophile (e.g., Benzoic acid for ester formation, 1.2 eq). -
Cool: Cool reaction to 0°C.
-
Add: Add DEAD or DIAD (1.2 eq) dropwise. Do not add all at once—exothermic.
-
Monitor: Allow to warm to RT. Stir 12h.
-
Troubleshooting: If no reaction, switch solvent to Toluene (higher temp allowed) or use a more nucleophilic phosphine (
).
FAQ: Common Sticking Points
Q: Can I use
-
Hydride shifts: Moving the cation to the tertiary carbon (the methyl position).
-
Racemization: Loss of stereochemical control.
-
Elimination (
): Formation of the thermodynamically stable alkene (Zaitsev product).
Q: Why does my nucleophile matter more than the leaving group?
A: In hindered systems, the Transition State Acidity becomes critical. A "hard" nucleophile (high charge density) interacts poorly with the sterically crowded antibonding orbital (
References
-
Chemistry LibreTexts. (2025). Conformational Analysis of Cyclohexanes. Link
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Link
-
Chemistry Steps. (2025). Mitsunobu Reaction Mechanism and Protocols. Link
-
Bickelhaupt, F. M., et al. (2025).[2] Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal.[2] Link
-
Organic Chemistry Portal. Mitsunobu Reaction: Reagents and Modifications. Link
Sources
Technical Support Center: Optimizing Reaction Temperature for Quinazoline Cyclization
Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the reaction temperature during quinazoline cyclization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Troubleshooting Guide
This section addresses common problems related to reaction temperature in quinazoline synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Quinazoline Product
A common issue is the failure to obtain the desired product or obtaining it in very low yields. Temperature plays a critical role in the reaction kinetics and thermodynamics.
| Possible Cause | Proposed Solution | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS.[1][2] | Many cyclization reactions have a significant activation energy barrier that requires sufficient thermal energy to overcome. |
| Decomposition of Starting Materials or Product | If high temperatures are suspected to cause degradation, lower the reaction temperature and extend the reaction time.[2] | Quinazoline derivatives and their precursors can be thermally labile. Finding the optimal temperature is a balance between reaction rate and stability. |
| Poor Solubility of Reactants | Select a higher boiling point solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be suitable.[1] | For a reaction to proceed efficiently, the reactants must be in the same phase. Increased temperature can improve solubility, but choosing the right solvent is crucial. |
| Steric Hindrance | For sterically hindered substrates, a higher reaction temperature may be necessary to provide the energy needed to overcome the steric barrier.[1] | Steric hindrance increases the activation energy of the reaction, requiring more thermal energy for the molecules to achieve the correct orientation for reaction. |
Problem 2: Formation of Significant Byproducts
The formation of impurities can complicate purification and reduce the yield of the desired quinazoline. Temperature can significantly influence the reaction pathway, leading to the formation of undesired side products.
| Byproduct Observed | Possible Cause | Proposed Solution | Scientific Rationale |
| Quinazolinone Byproducts | Oxidation at the C4 position of the quinazoline ring can lead to the formation of a quinazolinone.[1][2] This can be exacerbated by high temperatures in the presence of an oxidant or air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an oxidant is required, use a stoichiometric amount and consider a milder oxidant at a lower temperature.[1] | Minimizing exposure to oxygen and controlling the oxidative potential of the reaction environment can prevent unwanted oxidation. |
| N-Oxide Byproducts | Oxidation of the quinazoline nitrogen can occur, particularly at elevated temperatures with certain oxidizing agents or in the presence of air.[1] | Run the reaction under an inert atmosphere and consider using a milder oxidant if one is necessary for the desired transformation.[1] | Similar to quinazolinone formation, excluding oxygen and moderating oxidizing conditions can prevent N-oxide formation. |
| Dimers or Polymers | High concentrations of reactants at elevated temperatures can favor intermolecular reactions leading to dimerization or polymerization.[1] | Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume.[1] | Lowering the concentration of reactants reduces the probability of intermolecular collisions, thereby favoring the desired intramolecular cyclization. |
| Tar Formation | High reaction temperatures, especially in acid-catalyzed syntheses, can lead to the polymerization of starting materials or intermediates. | Use a moderator like ferrous sulfate in Skraup-type syntheses to control exothermicity.[3] Also, consider the slow addition of reagents and efficient stirring to dissipate heat.[3] | Tar formation is often the result of uncontrolled exothermic reactions. Proper heat management and the use of moderators can prevent runaway reactions. |
Troubleshooting Workflow for Temperature Optimization
Caption: A workflow for troubleshooting and optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for quinazoline cyclization reactions?
A1: The optimal temperature for quinazoline synthesis is highly dependent on the specific synthetic method and substrates used. Classical methods like the Bischler synthesis often require high temperatures, sometimes exceeding 120°C.[4] Modern methods, including some metal-catalyzed reactions, may proceed at milder temperatures, for instance, around 80°C.[5] It is always recommended to start with conditions reported for similar substrates and then optimize.
Q2: How does temperature affect the regioselectivity in quinazoline synthesis?
A2: In syntheses where different cyclization pathways are possible, such as the Conrad-Limpach-Knorr synthesis for quinolines (a related heterocyclic system), temperature can be a deciding factor.[3] Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamically more stable product.[3] While this is a general principle, the specific outcome for a quinazoline synthesis will depend on the reaction mechanism.
Q3: Can microwave irradiation be used to optimize the reaction temperature?
A3: Yes, microwave-assisted synthesis is a powerful tool for optimizing quinazoline synthesis.[2][6] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[2][6] It can be particularly useful for reactions that require high temperatures, as it can help to minimize the formation of byproducts that may result from prolonged heating.[2]
Q4: My reaction is very slow even at high temperatures. What else can I do?
A4: If increasing the temperature does not improve the reaction rate or leads to decomposition, consider other factors. Ensure you are using an appropriate catalyst and that it is active.[1] The choice of solvent can also have a profound effect on reaction rates.[1] Additionally, check for the presence of water in your reaction mixture, as it can inhibit some acid-catalyzed cyclizations.[1] Using anhydrous solvents and reagents is often beneficial.[1]
Q5: How do I set up an experiment to systematically optimize the reaction temperature?
A5: A systematic approach involves running a series of small-scale parallel reactions. Keep all other parameters (reactant concentrations, solvent, catalyst loading) constant and vary only the temperature. For example, you could set up reactions at 80°C, 90°C, 100°C, 110°C, and 120°C.[1] Monitor each reaction at regular intervals using an appropriate analytical technique like TLC or LC-MS to track the consumption of starting materials and the formation of the product and byproducts.[1] This will allow you to identify the temperature that provides the best balance between reaction rate and purity.[1]
Experimental Protocol: Temperature Optimization for Quinazoline Cyclization
This protocol provides a general framework for optimizing the reaction temperature for a generic quinazoline synthesis.
Objective: To determine the optimal reaction temperature that maximizes the yield of the desired quinazoline product while minimizing the formation of impurities.
Materials:
-
Starting materials (e.g., a 2-aminobenzaldehyde/ketone and a suitable reaction partner)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane)
-
Catalyst (if required)
-
A series of reaction vessels (e.g., small round-bottom flasks or reaction vials)
-
Heating and stirring equipment (e.g., heating blocks with magnetic stirrers)
-
Inert gas supply (e.g., nitrogen or argon)
-
Analytical equipment (TLC plates, LC-MS)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware before use.
-
Set up a series of five reaction vessels, each equipped with a magnetic stir bar.
-
Label each vessel with the intended reaction temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
-
Reaction Setup:
-
Under an inert atmosphere, add the starting materials, solvent, and catalyst (if applicable) to each reaction vessel in the same concentrations and amounts.
-
Seal the vessels and place them in the pre-heated heating blocks at their respective temperatures.
-
Begin stirring at a consistent rate for all reactions.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every hour), carefully take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts.
-
-
Work-up and Analysis:
-
Once the reaction at a particular temperature is deemed complete (e.g., starting material is consumed or product concentration plateaus), quench the reaction (e.g., by cooling and adding water).
-
Extract the product and isolate the crude material.
-
Analyze the crude product from each reaction by a quantitative method (e.g., NMR with an internal standard or HPLC) to determine the yield and purity.
-
-
Data Interpretation:
-
Create a table to compare the yield and purity of the quinazoline product at each temperature.
-
Identify the temperature that provides the optimal balance between a reasonable reaction time, high yield, and minimal byproduct formation.
-
Illustrative Data for Temperature Optimization
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 80 | 12 | 45 | 98 | Slow reaction, but very clean. |
| 90 | 8 | 70 | 95 | Good yield and purity. |
| 100 | 5 | 85 | 90 | Faster reaction, slight increase in byproducts. |
| 110 | 3 | 88 | 80 | Rapid reaction, significant byproduct formation. |
| 120 | 2 | 75 | 65 | Fast reaction, but significant degradation and tarring. |
Note: This data is for illustrative purposes and will vary depending on the specific reaction.
Quinazoline Cyclization: Temperature Effects Diagram
Caption: The relationship between reaction temperature and outcomes in quinazoline synthesis.
References
- Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
- identifying and minimizing side products in quinazoline synthesis - Benchchem.
-
The dependence of the quinazolinone yield on temperature. Reaction conditions - ResearchGate. [Link]
-
Proposed mechanistic pathways for the synthesis of quinazolines. - ResearchGate. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. [Link]
-
The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione … - ResearchGate. [Link]
-
How can I a cyclize quinazoline ring through reaction of amines and anilines using methods other than glacial acetic acid/reflux in 2 hrs?! | ResearchGate. [Link]
- Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: Synthesis of 4-Substituted Quinazolines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 4-substituted quinazolines. This guide is designed to provide expert-driven, field-proven insights to navigate the common challenges and side reactions encountered during your synthetic endeavors. Our goal is to empower you with the knowledge to not only troubleshoot issues as they arise but also to proactively design more robust and efficient reaction protocols.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, frequently encountered problems during the synthesis of 4-substituted quinazolines, offering explanations for their root causes and providing actionable, step-by-step solutions.
Problem 1: Low Yield of the Desired 4-Substituted Quinazoline Product
A diminished yield of your target compound can be a significant roadblock. This issue often stems from incomplete reactions, degradation of materials, or the predominance of side reactions.
Possible Causes & Recommended Actions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Incrementally increase the reaction temperature in 5-10°C intervals.[1]- Consider using microwave irradiation to potentially accelerate the reaction and improve yields.[2] | Increased conversion of starting materials to the desired product.[1][2] |
| Suboptimal Catalyst or Reaction Conditions | - Screen a variety of catalysts, such as Lewis acids (e.g., BF3·Et2O) or transition metals (e.g., copper or palladium-based catalysts), as their efficacy can be highly substrate-dependent.[2][3][4]- If applicable to your synthetic route, iodine has been shown to be an effective catalyst.[2][3] | Enhanced reaction rate and selectivity, leading to a higher yield of the target quinazoline.[2] |
| Degradation of Starting Materials or Product | - Employ milder reaction conditions where possible.[2]- For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1][5]- Consider a solvent-free approach or the use of a high-boiling point, inert solvent to minimize side reactions.[2] | Preservation of the integrity of both the reactants and the final product, preventing yield loss due to decomposition.[2] |
| Poor Solubility of Reactants | - Select a solvent system where all reactants are fully soluble at the reaction temperature. For instance, polar starting materials may dissolve better in solvents like DMF or DMSO, while less polar substrates might be more suited to toluene or dioxane.[1] | Improved reaction kinetics and higher yields due to enhanced mixing and molecular interaction.[1] |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a series of parallel small-scale reactions.
-
Maintain all other reaction parameters (reactant concentrations, solvent, catalyst) as constant.
-
Vary the temperature for each reaction in 5-10°C increments.
-
Monitor the reactions at set time intervals using TLC or LC-MS to determine the optimal temperature for product formation while minimizing byproduct generation.[1]
Problem 2: Formation of 4(3H)-Quinazolinone Byproducts
The presence of the corresponding 4(3H)-quinazolinone is one of the most common side products, particularly in syntheses starting from anthranilic acid derivatives. This occurs when the cyclization pathway is diverted.
Causality: In synthetic routes like the Niementowski reaction, which condenses an anthranilic acid with an amide, the cyclization can proceed via the carbonyl group of the amide, leading to the formation of the 4-oxo derivative instead of the desired 4-substituted quinazoline.[2][3]
Recommended Actions & Preventative Measures:
-
Stoichiometry Control: In the Niementowski reaction, utilizing an excess of formamide can shift the equilibrium to favor the formation of the desired quinazoline over the quinazolinone byproduct.[2][6]
-
pH Adjustment: The pH of the reaction medium can significantly influence the reaction pathway. Careful control and optimization of acidic or basic conditions can help to minimize the formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[2]
-
Alternative Starting Materials: When feasible, starting from 2-aminobenzonitriles or 2-aminobenzaldehydes/ketones can circumvent the formation of the quinazolinone side product that is common with anthranilic acid-based routes.
Troubleshooting Workflow for Quinazolinone Impurities
Caption: Troubleshooting workflow for quinazolinone impurities.
Problem 3: Presence of Dimeric or Trimeric Impurities
The formation of dimeric or polymeric side products can complicate purification and significantly reduce the yield of the desired monomeric quinazoline.
Causality: Dimerization can occur through intermolecular reactions, especially when using starting materials with multiple reactive sites, such as ethylene diamine in conjunction with anthranilonitrile and an orthoester.[7] The reaction conditions, such as temperature and concentration, can also favor these intermolecular side reactions.
Recommended Actions & Preventative Measures:
-
High Dilution: Performing the reaction at a lower concentration (higher dilution) can favor intramolecular cyclization over intermolecular reactions, thus minimizing the formation of dimers and other oligomers.[1]
-
One-Pot Sequential Addition: In multi-component reactions, a sequential one-pot approach can be beneficial. For instance, forming an intermediate like an imidate from anthranilonitrile and an orthoester before the addition of a linking molecule like ethylene diamine can lead to a cleaner reaction with higher yields of the desired product.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common classical and modern synthetic routes for 4-substituted quinazolines, and what are their primary associated side products?
A1:
-
Classical Methods:
-
Niementowski Reaction: Involves the condensation of anthranilic acids with amides.[1] The most common side product is the corresponding 4(3H)-quinazolinone.[2][3]
-
Bischler Synthesis: Traditionally requires harsh conditions, including high temperatures and pressures. Side reactions can be numerous due to the harsh conditions, leading to complex mixtures.[1]
-
Friedländer Synthesis: Utilizes 2-aminobenzaldehydes or ketones. A common side reaction is the formation of quinoline derivatives if conditions are not carefully controlled.[1]
-
-
Modern Methods:
-
Palladium-Catalyzed Reactions: These methods offer high efficiency and functional group tolerance. For example, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines.[3] Side reactions can include homocoupling of the boronic acids or incomplete cyclization.
-
Copper-Catalyzed Reactions: Copper catalysts are used in various cascade reactions to construct the quinazoline core. For example, the reaction of (2-bromophenyl)methylamines and amides.[3] Potential side products can arise from incomplete reaction or over-oxidation.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing thermal degradation.[2][8]
-
Q2: How can I effectively monitor my reaction to prevent the formation of side products?
A2: A combination of analytical techniques is recommended for real-time monitoring:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the appearance of the product and any byproducts.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the molecular weights of the components in the reaction mixture, which can help in the early detection and identification of side products.
By closely monitoring the reaction, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities that may arise from prolonged reaction times or elevated temperatures.
Q3: What are the most effective general purification strategies for 4-substituted quinazolines?
A3: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is an effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the more soluble impurities in the solvent. Washing the filtered solid with cold ethanol is a common final step.[2]
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is particularly useful for removing side products with different polarities from the desired product.[5][9]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a highly effective method to isolate the desired product from a complex mixture.[10]
Q4: Can you provide a general experimental protocol for a modern synthesis of a 4-substituted quinazoline?
A4: The following is a general protocol for the facile preparation of a 4-phenylquinazoline from 2-aminobenzophenone and thiourea in DMSO, which showcases a clean and efficient modern method.[10][11]
Experimental Protocol: Synthesis of 4-Phenylquinazoline
-
Reaction Setup: To a 2-5 mL microwave reaction tube, add a magnetic stir bar, 2-aminobenzophenone (e.g., 0.0866 g), and thiourea (e.g., 0.0988 g).[10]
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 5 mL) to the reaction tube.[10]
-
Mixing: Seal the tube and vortex vigorously for 1-2 minutes to dissolve the reactants.[10]
-
Microwave Irradiation: Place the reaction tube in a microwave reactor and set the reaction parameters (e.g., 135-160 °C) for a duration of 4-6 hours for small-scale reactions.[9][11]
-
Work-up and Purification: After the reaction is complete and has cooled, pour the mixture into water to precipitate the crude product. The resulting solid can be collected by filtration. The crude product can then be purified by washing with water followed by column chromatography or preparative TLC to yield the pure 4-phenylquinazoline.[9]
Reaction Mechanism Overview: Thiourea-Mediated Quinazoline Synthesis
Caption: A simplified overview of the complementary reaction system for 4-phenylquinazoline synthesis.[11]
References
- BenchChem. (n.d.). identifying and minimizing side products in quinazoline synthesis.
- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
- PubMed. (2016, February 15). Facile Preparation of 4-Substituted Quinazoline Derivatives.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
- ResearchGate. (n.d.). Synthesis of 4-substituted quinazolines 35.
- PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
- (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- Allied Academies. (2014, July 15). Synthesis and Evaluation of Some New 4, 6- Disubstituted Quinazoline Derivatives for Antimicrobial and Antifungal Activities.
- ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
- PMC. (2025, May 22). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway.
- (2017, May 15). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives.
- University of Benghazi. (n.d.). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- (2017, August 21). Optimization of Synthesis Process of 4-Methylquinazoline.
- ResearchGate. (n.d.). Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides.
- PMC. (2016, February 15). Facile Preparation of 4-Substituted Quinazoline Derivatives.
- YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview.
- Heterocyclic Letters. (n.d.). A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. journalirjpac.com [journalirjpac.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. heteroletters.org [heteroletters.org]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoisomer Resolution of 2-Methylcyclohexyl Quinazoline Derivatives
Welcome to the Technical Support Center for chiral chromatography and stereoisomer resolution. Molecules featuring a quinazoline core attached to a 2-methylcyclohexyl moiety present a unique analytical challenge: the cycloalkane ring contains two chiral centers (C1 and C2), resulting in four distinct stereoisomers (two cis enantiomers and two trans enantiomers).
This guide is engineered for researchers and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for isolating these stereoisomers using Supercritical Fluid Chromatography (SFC).
Experimental Workflow & Logical Architecture
To successfully isolate all four stereoisomers, the workflow must systematically deconstruct the mixture based on thermodynamic and spatial properties.
Fig 1: Step-by-step SFC workflow for isolating 4 stereoisomers from a racemic mixture.
Standard Operating Procedure: Preparative SFC Resolution
Step 1: Diastereomer Separation (Achiral Screening)
-
Action: Screen the racemate on an achiral stationary phase (e.g., bare silica or ethyl pyridine) using SFC before attempting chiral resolution.
-
Causality: The 2-methylcyclohexyl moiety generates cis and trans diastereomeric pairs. Because diastereomers possess different dipole moments and spatial geometries, they exhibit distinct thermodynamic affinities. Separating them first prevents complex 4-peak chromatograms and simplifies the chiral recognition environment[1].
Step 2: Enantiomer Resolution (Chiral Screening)
-
Action: Screen the isolated cis and trans pairs on immobilized polysaccharide Chiral Stationary Phases (CSPs) like Chiralpak IC or IA.
-
Causality: Enantiomers have identical scalar physical properties and can only be resolved in a chiral environment. Supercritical CO₂ is utilized as the mobile phase because its low viscosity and high diffusivity allow for rapid mass transfer into the CSP cavities, enabling high-throughput screening and superior resolution compared to normal-phase HPLC[2].
Step 3: Mobile Phase Optimization
-
Action: Utilize CO₂ with 10–20% alcoholic modifier (e.g., Isopropanol) and add 0.1% v/v diethylamine (DEA).
-
Causality: The quinazoline core contains basic nitrogen atoms that act as hydrogen bond acceptors. These interact non-specifically with residual acidic silanols on the CSP's silica support, causing severe peak tailing. DEA competitively binds to and masks these silanols, ensuring the analyte only interacts with the chiral selector, thereby sharpening peaks and increasing the resolution factor (
)[3].
Step 4: Preparative Scale-up & Fractionation
-
Action: Perform stacked injections using a high-concentration sample dissolved in a Dichloromethane (DCM)/Methanol blend.
-
Causality: Preparative SFC is favored over HPLC because expanding supercritical CO₂ during fraction collection leaves only the small percentage of organic modifier behind. This drastically reduces the thermal stress and time required for post-purification solvent evaporation, preserving the structural integrity of the quinazoline derivative[4].
Chiral Recognition Mechanism
Understanding why a separation occurs is critical for method optimization. The resolution of 2-methylcyclohexyl quinazolines relies on a tripartite interaction model within the CSP.
Fig 2: Tripartite chiral recognition mechanism between the quinazoline analyte and CSP.
Troubleshooting Guide
Issue 1: Co-elution of cis and trans diastereomers during initial chiral screening.
-
Diagnosis: The chosen CSP lacks the specific spatial selectivity required to differentiate the diastereomeric geometries, or the modifier strength is too high, compressing retention times.
-
Resolution: Implement a two-dimensional approach. Do not force a 4-peak separation on a single chiral column. First, isolate the cis and trans racemates using an achiral column (e.g., Diol or bare silica). Once isolated, perform chiral resolution on each pair independently. Alternatively, switch to a bulkier alcohol modifier (e.g., substituting Methanol with Isopropanol) to enhance the steric recognition of the 2-methylcyclohexyl ring.
Issue 2: Severe peak tailing resulting in poor enantiomeric resolution (
-
Diagnosis: Secondary interactions are occurring. The lone pairs on the quinazoline nitrogen atoms are hydrogen-bonding with unendcapped silanol groups on the stationary phase.
-
Resolution: Introduce a basic additive. Incorporate 0.1% to 0.2% v/v diethylamine (DEA) or isopropylamine into your organic modifier[3]. This creates a self-validating system: if peak symmetry improves immediately upon addition, silanol interaction was the definitive root cause.
Issue 3: Sample precipitation at the injection valve during preparative runs.
-
Diagnosis: 2-methylcyclohexyl quinazoline derivatives often exhibit poor solubility when the sample solvent meets the non-polar supercritical CO₂ stream at the injection point.
-
Resolution: Optimize the sample diluent. Dissolve the sample in a mixture of your modifier and a stronger solubilizing solvent like Dichloromethane (DCM). The use of DCM as a diluent or co-modifier in preparative SFC has been proven to significantly improve racemate solubility, preventing blockages and allowing for higher column loading[5].
Frequently Asked Questions (FAQs)
Q: Why is SFC considered the gold standard over preparative HPLC for resolving these specific stereoisomers? A: SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic allows for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits, leading to rapid equilibration and shorter run times[2]. Furthermore, SFC is a "green" technology; fractions collected contain 70–90% less organic solvent, drastically reducing the time and thermal stress associated with post-purification solvent evaporation[4].
Q: Chiral chromatography separates the isomers, but how do we assign the absolute configuration (e.g., 1R,2R vs 1S,2S)? A: Chromatographic elution order cannot definitively assign absolute configuration. To assign the stereocenters of the 2-methylcyclohexyl group, you must use orthogonal techniques. Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction are the definitive standards. Alternatively, 2D-NMR (NOESY/ROESY) can confirm the relative cis/trans geometry, which can then be paired with Electronic Circular Dichroism (ECD) and compared against Time-Dependent Density Functional Theory (TD-DFT) calculations[6].
Quantitative Data Summary
The following table summarizes a typical method optimization trajectory for a 2-methylcyclohexyl quinazoline derivative, demonstrating how specific variable adjustments directly impact the resolution factor (
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Rationale for Change |
| Stationary Phase | Achiral Silica | Chiralpak IC | Immobilized polysaccharide cavities are strictly required to achieve enantiomeric discrimination[1]. |
| Mobile Phase Modifier | CO₂ / 20% Methanol | CO₂ / 15% Isopropanol | A bulkier alcohol reduces solvent competition in the chiral cavity, enhancing steric discrimination of the cycloalkane ring. |
| Basic Additive | None | 0.1% Diethylamine (DEA) | Competitively masks acidic silanols on the silica support, preventing quinazoline peak tailing[3]. |
| Sample Diluent | 100% Methanol | DCM / Methanol (1:1) | Dramatically improves racemate solubility, enabling high-concentration injections for preparative scale-up[5]. |
| Resolution ( | 0.8 (Co-elution) | > 2.4 (Baseline) | Synergistic effect of optimized steric environment and suppressed secondary interactions. |
References
- Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases ResearchG
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale American Labor
- The market of chiral drugs Universidade Federal Fluminense (UFF)
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography ResearchG
- High-performance liquid chromatographic enantioseparation of drugs containing multiple chiral centers on chiral stationary phase Islamic Azad University (IAU)
- United States Patent - Behenna et al. (Chiral SFC Methods for Nitrogenous Heterocycles) Googleapis.com
Sources
Technical Support Center: Minimizing Hydrolysis of Quinazoline Intermediates
Welcome to the Technical Support Center for quinazoline chemistry. The synthesis of 4-substituted quinazolines is a cornerstone in the development of targeted therapeutics, particularly for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as gefitinib and erlotinib[1]. However, the key intermediate—4-chloroquinazoline—is notoriously prone to hydrolysis[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the mechanistic causality behind quinazoline degradation, you can implement self-validating workflows that guarantee high-yielding nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Deep Dive: The Causality of Hydrolysis (FAQ)
Q: Why do my 4-chloroquinazoline intermediates rapidly revert to the starting material (quinazolin-4(3H)-one) during standard workups? A: The fundamental issue lies in the extreme electrophilicity of the C4 position. The pyrimidine ring, when fused to a benzene ring, creates a highly electron-deficient center at C4. Kinetic studies demonstrate that 4-chloroquinazolines are approximately 6,500 times more reactive toward nucleophiles than their 2-chloro counterparts[3]. When exposed to water, the quinazoline ring undergoes reversible [3]. This forms a 3,4-hydrate intermediate. The presence of water and basic conditions (such as the ammonium hydroxide often used to quench POCl3) drives the displacement of the chloride ion, leading to quantitative hydrolysis back to the thermodynamically stable quinazolin-4(3H)-one[2][4].
Q: How can I accurately monitor the chlorination reaction by TLC if the intermediate hydrolyzes on the silica plate or during sample preparation? A: Standard TLC preparation involves micro-extractions with water and an organic solvent, which instantly destroys the 4-chloroquinazoline[2]. Causality-Driven Solution: Do not use aqueous quenching for your TLC aliquots. Instead, quench a micro-aliquot of the reaction mixture into anhydrous methanol containing a drop of triethylamine. This rapidly converts the highly reactive 4-chloro intermediate into a stable 4-methoxyquinazoline, which can be cleanly resolved on silica gel without streaking or reverting to the starting material.
Q: Can I synthesize 4-chloroquinazoline in bulk and store it for future SNAr reactions? A: This is highly discouraged. Due to their extreme sensitivity, 4-chloroquinazolines will undergo hydrolysis upon standing for just one week, even at refrigerator temperatures (4 °C)[2]. Ambient moisture is sufficient to drive the degradation. The intermediate must be telescoped directly into the next reaction step.
Troubleshooting Guide: Common Pitfalls & Resolutions
Issue: Multiple spots on TLC during the SNAr step, accompanied by a low yield of the final 4-substituted quinazoline.
-
Root Cause: Introduction of moisture during the addition of the nucleophile, or the use of hygroscopic, hydroxide-generating bases (e.g., NaOH, KOH, or aqueous NaHCO3)[4].
-
Resolution: Switch to strictly anhydrous, aprotic solvents (e.g., dry DMF, THF, or toluene). Replace inorganic bases with a non-nucleophilic, organic-soluble base such as N,N-Diisopropylethylamine (DIPEA). DIPEA effectively scavenges the HCl byproduct without providing the hydroxide ions that catalyze hydrolysis[4].
Issue: The isolated product from the POCl3 chlorination melts at the exact same temperature as the starting material.
-
Root Cause: Complete reversion. Pouring the POCl3 reaction mixture over ice and neutralizing with ammonium hydroxide is a fatal protocol for 4-chloroquinazolines[2]. The exothermic quench accelerates covalent hydration.
-
Resolution: Abandon aqueous workup for the chlorination step. Utilize the anhydrous co-evaporation protocol detailed in Section 5.
Quantitative Reactivity & Stability Profiles
To design effective experiments, it is critical to compare the thermodynamic and kinetic profiles of quinazoline intermediates.
| Property / Condition | 2-Chloroquinazoline | 4-Chloroquinazoline | Mechanistic Rationale |
| Relative Reactivity (SNAr) | 1x | 6,500x | Enhanced electrophilicity at C4 due to amidinium resonance stabilization of the transition state[3]. |
| Susceptibility to Hydrolysis | Low to Moderate | Extremely High | Covalent hydration at the 3,4-position rapidly displaces the C4 leaving group[3]. |
| Optimal Workup Strategy | Aqueous quench acceptable | Strictly anhydrous / Telescoped | Water and aqueous bases catalyze the reversion to quinazolin-4(3H)-one[2][5]. |
| Storage Stability | Stable at Room Temp | Degrades at 4 °C within 1 week | Ambient moisture is sufficient to drive slow hydrolysis; must be used immediately[2]. |
Pathway Visualization
The following logic diagram maps the critical decision points in the synthesis of 4-substituted quinazolines, illustrating how standard aqueous workups lead to failure, while anhydrous telescoping ensures success.
Workflow for avoiding 4-chloroquinazoline hydrolysis during kinase inhibitor synthesis.
Self-Validating Experimental Protocol: Telescoped SNAr
To completely eliminate hydrolysis, the chlorination and SNAr steps must be telescoped. This protocol uses physical state changes as built-in validation checkpoints.
Step 1: Chlorination
-
Suspend 1.0 equivalent of quinazolin-4(3H)-one in neat POCl3 (approx. 5-10 volumes). Add a catalytic amount of anhydrous DMF (1-2 drops) to generate the Vilsmeier-Haack complex[5].
-
Reflux the mixture (approx. 105 °C) under an inert atmosphere (N2 or Ar) for 3-4 hours until the solution becomes homogeneous.
-
Validation Check: Quench a 10 µL aliquot into 1 mL of anhydrous methanol + 1 drop Et3N. TLC should show complete conversion to the 4-methoxy derivative.
Step 2: Anhydrous POCl3 Removal (The Critical Step)
-
Cool the reaction to room temperature. Distill off the excess POCl3 under high vacuum (using a secondary cold trap). Do not add water.
-
Co-evaporation: Add 10 volumes of anhydrous toluene to the resulting residue and evaporate under reduced pressure. Repeat this process twice.
-
Causality: Toluene forms an azeotrope with residual POCl3 and HCl, allowing their complete removal without introducing moisture[2].
-
Validation Check: The crude residue must appear as a dry, off-white to yellow solid or foam. If the residue is a dark oil or fumes heavily upon exposure to air, residual POCl3/HCl remains. Repeat the toluene co-evaporation.
Step 3: Telescoped SNAr
-
Immediately dissolve the dry 4-chloroquinazoline residue in an anhydrous, aprotic solvent (e.g., dry DMF or THF) under inert atmosphere.
-
Add 1.5 equivalents of your nucleophile (e.g., aniline or butanethiol)[4].
-
Add 2.0 equivalents of anhydrous DIPEA dropwise.
-
Heat to 60-80 °C and monitor by TLC (using standard micro-extraction, as the final product is stable).
-
Once complete, quench the reaction with water. The resulting 4-amino or 4-thio quinazoline is highly stable to hydrolysis and can be safely extracted or precipitated[4].
References
Sources
Technical Support Center: Scaling Up 4-(2-Methylcyclohexyl)-2-phenylquinazoline
Status: Operational Role: Senior Application Scientist Ticket ID: SC-QNZ-402 Subject: Scale-Up Strategies, Troubleshooting, and Process Safety for 4-Alkyl-2-Arylquinazoline Production
Executive Summary
This guide addresses the technical challenges in scaling up 4-(2-Methylcyclohexyl)-2-phenylquinazoline . While simple quinazolines are routine, the introduction of a sterically hindered, secondary alkyl group (2-methylcyclohexyl) at the C4 position presents specific issues regarding regioselectivity , elimination side-reactions , and stereochemical control (cis/trans isomers) .
The recommended industrial route utilizes an Iron-Catalyzed Kumada Cross-Coupling strategy. This method avoids the
Module 1: Synthetic Route Selection (The "Make" Phase)
Q1: What is the most robust route for scaling this compound to kilogram quantities?
A: For scale-up, we recommend a convergent three-step sequence. Avoid direct cyclization of alkyl-substituted precursors, as they often suffer from low yields due to steric hindrance during the ring-closure step.
Recommended Workflow:
-
Core Construction: Synthesis of 2-phenylquinazolin-4(3H)-one via oxidative cyclization.
-
Activation: Chlorination to 4-chloro-2-phenylquinazoline using
. -
C-C Bond Formation: Iron-catalyzed Kumada coupling with 2-methylcyclohexylmagnesium bromide.
Why this route?
-
Scalability: The intermediate 4-chloro-2-phenylquinazoline is a stable, crystalline solid that can be purified in bulk.
-
Cost: Iron catalysts (e.g.,
) are significantly cheaper than Pd/Ru alternatives and less toxic. -
Selectivity: Iron catalysis promotes cross-coupling of secondary alkyl Grignards over
-hydride elimination, which is the primary failure mode in Pd-catalyzed variants [1].
Q2: We are seeing "stalled" conversion during the chlorination step. How do we drive this to completion safely?
A: Incomplete chlorination of the quinazolinone is usually due to the accumulation of phosphorodichloridate byproducts that coat the solid starting material.
Troubleshooting Protocol:
-
Catalysis: Add 0.1–0.5 equivalents of N,N-Dimethylaniline or DMF . This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Temperature: Ensure the internal temperature reaches reflux (
+). -
Stoichiometry: Use at least 1.5–2.0 equivalents of
. -
Safety Note: On scale, quench the reaction into a mixture of ice/water very slowly . The hydrolysis of excess
is delayed and can result in a sudden, violent exotherm. Maintain quench temperature .
Module 2: Reaction Engineering (The "Scale" Phase)
Q3: During the Grignard coupling, we observe significant amounts of reduced byproduct (2-phenylquinazoline). Why?
A: This is a classic symptom of
Root Cause Analysis:
-
Moisture: Grignard reagents protonate instantly upon contact with water.
-
Metal Center: If using Palladium, the secondary alkyl group (2-methylcyclohexyl) undergoes
-hydride elimination to form an alkene and the reduced quinazoline. -
Slow Initiation: If the Grignard is not initiating, the halide accumulates, leading to Wurtz coupling.
Solution (The Iron Fix):
Switch to Fürstner conditions [2]. Use
-
Critical Parameter: Keep the reaction temperature between
and . Higher temperatures promote homocoupling of the Grignard.
Q4: How do we control the stereochemistry (cis/trans) of the cyclohexyl ring?
A: This is the most difficult aspect of the synthesis.
-
Input Material: The Grignard reagent prepared from 1-bromo-2-methylcyclohexane will likely be a mixture of cis and trans isomers (often thermodynamic mixture).
-
Coupling Mechanism: Iron-catalyzed coupling involves radical intermediates, which leads to scrambling of the stereocenter at the attachment point.
-
Strategy: Do not attempt to control stereochemistry during the reaction. Optimize for yield , then separate isomers during the purification phase . The trans-isomer is typically thermodynamically more stable and often less soluble, aiding crystallization.
Module 3: Purification & Isolation (The "Clean" Phase)
Q5: The crude product contains residual iron and magnesium salts. What is the best work-up?
A: Iron residues can cause discoloration and catalyze decomposition.
-
Quench: Quench with
(if product is acid stable) or saturated . -
Chelation: Wash the organic phase with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 8–9. This complexes iron effectively into the aqueous phase.
-
Filtration: If a rag layer forms, filter through a pad of Celite/diatomaceous earth.
Q6: How do we separate the cis/trans isomers on a large scale?
A:
-
Crystallization (Primary): Dissolve the crude mixture in hot Isopropanol (IPA) or Heptane . Cool slowly. The trans-isomer (equatorial-equatorial conformer) usually packs better and crystallizes first.
-
Chromatography (Secondary): If crystallization fails, use Prep-HPLC.
-
Stationary Phase: C30 or Phenyl-Hexyl columns provide superior shape selectivity for geometric isomers compared to standard C18 [3].
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detailed Experimental Protocol: Iron-Catalyzed Coupling
Target: 1.0 kg batch of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
Step 1: Preparation of 4-Chloro-2-phenylquinazoline
-
Charge 2-phenylquinazolin-4(3H)-one (1.0 equiv) into a glass-lined reactor.
-
Add
(2.5 equiv) and DMF (0.1 equiv). -
Heat to reflux (
) for 4–6 hours. Monitor by HPLC (disappearance of SM). -
Cool to
and distill off excess under reduced pressure (scrubber required). -
Dilute residue with Dichloromethane (DCM) .
-
Critical Safety Step: Pour mixture slowly into a stirred Ice/
mixture. Maintain pH > 7. -
Separate layers, dry organic phase, and concentrate to obtain the chloro-intermediate.
Step 2: Cross-Coupling (Kumada Variant)
-
Inertion: Purge reactor with Nitrogen (
) for 30 mins. -
Charge:
-
4-Chloro-2-phenylquinazoline (1.0 equiv).
- (0.05 equiv / 5 mol%).
-
Anhydrous THF (10 volumes).
-
TMEDA (0.1 equiv) - Optional, improves stability.
-
-
Cooling: Cool the mixture to
. -
Addition: Add 2-methylcyclohexylmagnesium bromide (1.3 equiv, solution in THF/Ether) dropwise over 2 hours.
-
Note: Exothermic reaction. Do not allow temp to exceed
.
-
-
Reaction: Stir at
for 1 hour, then warm to Room Temp ( ) for 2 hours. -
Quench: Cool to
. Add 10% EDTA solution slowly. -
Work-up: Extract with Ethyl Acetate. Wash with Brine. Dry over
. -
Purification: Recrystallize from hot Heptane to enrich the major isomer.
Visual Workflow & Impurity Profile
Figure 1: Process flow diagram illustrating the synthesis pathway and potential impurity rejection points.
Data Summary: Solvent & Catalyst Screening
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Catalyst | Iron prevents | ||
| Solvent | Toluene | THF / NMP (9:1) | THF is required for Grignard stability; NMP aids Fe-catalysis. |
| Temp | Reflux ( | Cryogenic ( | Low temp suppresses homocoupling of Grignard. |
| Quench | 10% EDTA (aq) | EDTA effectively removes Iron residues (red color). |
References
-
Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[1] Iron-Catalyzed Cross-Coupling Reactions.[2] Journal of the American Chemical Society.[3]
-
Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004).[3] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.[3]
-
Thermo Fisher Scientific. (2018). Separation of Cis and Trans Isomers Using Acclaim C30 Columns. Application Note.
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines. BenchChem Technical Guides.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of rigorous scientific research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-(2-Methylcyclohexyl)-2-phenylquinazoline, a compound of interest for its potential applications stemming from the versatile quinazoline scaffold.
The Molecular Architecture: A Hybrid of Aromatic and Aliphatic Moieties
The structure of 4-(2-Methylcyclohexyl)-2-phenylquinazoline brings together a planar, aromatic quinazoline-phenyl system and a flexible, aliphatic 2-methylcyclohexyl group. This combination of rigid and non-rigid components gives rise to a rich and informative 1H NMR spectrum.
Caption: Molecular structure of 4-(2-Methylcyclohexyl)-2-phenylquinazoline with key protons labeled.
Predicted 1H NMR Spectrum: A Detailed Breakdown
The 1H NMR spectrum of 4-(2-Methylcyclohexyl)-2-phenylquinazoline can be divided into two main regions: the downfield aromatic region, corresponding to the protons of the quinazoline and phenyl rings, and the upfield aliphatic region, representing the protons of the methylcyclohexyl substituent.
The Aromatic Region (δ 7.0-9.5 ppm)
The aromatic protons are deshielded due to the ring currents of the aromatic systems and the electron-withdrawing nature of the nitrogen atoms in the quinazoline ring.[2] Based on data for similar 2-phenylquinazoline derivatives, the following assignments can be predicted:[3][4]
-
H5 (δ ~8.1-8.3 ppm, doublet of doublets): This proton is on the quinazoline ring adjacent to the bulky cyclohexyl group. It is expected to couple with H6 and H7.
-
H6 and H7 (δ ~7.5-7.9 ppm, multiplets): These protons will likely appear as overlapping multiplets due to coupling with their neighboring aromatic protons.
-
H8 (δ ~7.9-8.1 ppm, doublet of doublets): This proton is adjacent to a nitrogen atom and will be shifted downfield. It will couple with H7 and H6.
-
H2'/H6' of Phenyl Ring (δ ~8.5-8.7 ppm, multiplet): These two protons are ortho to the carbon attached to the quinazoline ring and are therefore significantly deshielded.
-
H3'/H4'/H5' of Phenyl Ring (δ ~7.4-7.6 ppm, multiplet): These three protons are more shielded than the ortho protons and will appear as a complex multiplet in the mid-aromatic region.
The Aliphatic Region (δ 0.5-4.0 ppm)
The signals for the 2-methylcyclohexyl group are expected in the upfield region of the spectrum.[5][6] The presence of a chiral center at the 2-position of the cyclohexyl ring can lead to diastereotopic protons, which are chemically non-equivalent and will have different chemical shifts and couple with each other.
-
H1'' (methine proton, δ ~3.5-4.0 ppm, multiplet): This proton is directly attached to the quinazoline ring and is therefore the most deshielded of the aliphatic protons. Its multiplicity will be complex due to coupling with the adjacent protons on the cyclohexyl ring.
-
H2'' (methine proton, δ ~1.8-2.2 ppm, multiplet): This proton is adjacent to the methyl group and will also show a complex splitting pattern.
-
Cyclohexyl Methylene Protons (δ ~1.2-1.9 ppm, overlapping multiplets): The remaining ten protons of the cyclohexyl ring will appear as a broad and complex series of overlapping multiplets. The diastereotopic nature of the methylene protons will contribute to this complexity.
-
Methyl Protons (δ ~0.8-1.2 ppm, doublet): The three protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton (H2''). The exact chemical shift will depend on the conformational preferences of the cyclohexyl ring.
Comparative Analysis: Learning from Analogs
The predicted chemical shifts are supported by experimental data from related compounds. For instance, the 1H NMR spectrum of 2-phenylquinazoline shows a singlet at 9.46 ppm for the H4 proton, which is absent in our target molecule, and aromatic signals between 7.51 and 8.64 ppm.[3] The introduction of an alkyl substituent at the 4-position, as in 4-methyl-2-phenylquinazoline, results in the appearance of a methyl singlet in the aliphatic region.[7]
Similarly, studies on various substituted quinazolines demonstrate that the substitution pattern on the quinazoline ring significantly influences the chemical shifts of the aromatic protons.[8][9][10] The presence of the bulky and electron-donating 2-methylcyclohexyl group at the 4-position is expected to cause a slight upfield shift of the H5 proton compared to an unsubstituted quinazoline.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 4-(2-Methylcyclohexyl)-2-phenylquinazoline, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.[11]
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for a 1H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration of the signals.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
-
Data Summary Table
The following table summarizes the predicted 1H NMR data for 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
| H2'/H6' (Phenyl) | 8.5 - 8.7 | multiplet | 2H |
| H5 (Quinazoline) | 8.1 - 8.3 | dd | 1H |
| H8 (Quinazoline) | 7.9 - 8.1 | dd | 1H |
| H6, H7 (Quinazoline) | 7.5 - 7.9 | multiplet | 2H |
| H3'/H4'/H5' (Phenyl) | 7.4 - 7.6 | multiplet | 3H |
| H1'' (Cyclohexyl) | 3.5 - 4.0 | multiplet | 1H |
| H2'' (Cyclohexyl) | 1.8 - 2.2 | multiplet | 1H |
| Cyclohexyl CH2 | 1.2 - 1.9 | multiplet | 10H |
| Methyl CH3 | 0.8 - 1.2 | d | 3H |
Conclusion
The 1H NMR spectrum of 4-(2-Methylcyclohexyl)-2-phenylquinazoline is predicted to be a rich source of structural information, with distinct signals for the aromatic and aliphatic protons. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the experimental data with the predictions outlined in this guide, researchers can confidently confirm the structure of their synthesized compound. This rigorous approach to spectral interpretation is fundamental to ensuring the scientific integrity and advancing the research and development of novel quinazoline-based molecules.
References
- Supporting Information for "An efficient one-pot synthesis of 2-phenylquinazolines from 2-aminobenzophenones and hexamethyldisilazane". Organic & Biomolecular Chemistry, The Royal Society of Chemistry.
- Supporting Information for "Visible-Light-Induced Aerobic Oxidative Cyclization for the Synthesis of Quinolines and Quinazolinones". The Journal of Organic Chemistry, American Chemical Society.
- Kumar, A., et al. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry.
- BenchChem.
- Tomasz, M., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules.
- Truong, T., et al. (2021). Expanding applications of zeolite imidazolate frameworks in catalysis: synthesis of quinazolines using ZIF-67 as an efficient heterogeneous catalyst.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- General Methods for the Synthesis of 2-Phenylquinazoline. The Royal Society of Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. The Royal Society of Chemistry.
- Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry.
- 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
- Tables For Organic Structure Analysis.
- PubChem. 4-(2-methylcyclohexyl)-2-phenylquinazoline.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. NMR Chemical Shift Values Table.
- e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups.
- Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity.
- Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
- BindingDB. 4-cyclohexyl-2-phenylquinazoline.
- PubChem. 4-Methoxy-2-phenylquinazoline.
Sources
- 1. PubChemLite - 4-(2-methylcyclohexyl)-2-phenylquinazoline (C21H22N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. azooptics.com [azooptics.com]
High-Resolution Mass Spectrometry for Structural Elucidation of Quinazoline Derivatives: Orbitrap vs. Q-TOF
Quinazoline derivatives, such as gefitinib and erlotinib, are cornerstone epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors utilized extensively in targeted oncology[1]. Understanding their metabolic fate requires rigorous structural elucidation of their mass spectrometry (MS) fragmentation patterns[2].
This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—evaluating their capabilities in mapping the complex fragmentation pathways of quinazoline-based drugs.
Causality in Experimental Choices: Platform Mechanics
When mapping quinazoline fragmentation, the choice of mass analyzer fundamentally dictates the depth and type of structural insight obtained.
-
Q-TOF (Collision-Induced Dissociation - CID): Q-TOF instruments do not trap ions for mass analysis, allowing them to achieve exceptional duty cycles and acquisition rates exceeding 50 Hz. This high scan speed is critical for resolving closely eluting phase I and phase II quinazoline metabolites in fast UHPLC gradients[2].
-
Orbitrap (Higher-energy C-trap Dissociation - HCD): Orbitraps are Fourier Transform (FT) mass analyzers. The longer the ion packet is scanned, the higher the resolution achieved (routinely >70,000 FWHM, up to 500,000). This ultra-high resolution is essential for resolving isobaric interferences in complex biological matrices. Furthermore, HCD often imparts slightly higher internal energy to precursor ions compared to Q-TOF CID, resulting in more extensive secondary fragmentation of the quinazoline core[3].
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To ensure absolute confidence in structural assignments, the following protocol employs a self-validating stable isotope-labeling strategy. By spiking samples with deuterated internal standards (e.g., erlotinib-d6), researchers create a closed logical loop: if a fragment retains the labeled moiety, its mass shifts by +6 Da; if the moiety is lost during fragmentation, the fragment's m/z perfectly matches the unlabeled standard[4]. This unequivocally validates the proposed cleavage site.
Step-by-Step Methodology:
-
Sample Preparation via Supported Liquid Extraction (SLE):
-
Causality: Traditional protein precipitation leaves residual phospholipids that cause severe ion suppression in the ESI source. SLE provides a highly purified extract, which is crucial for maintaining mass accuracy during HRMS analysis[4].
-
Action: Load 100 µL of human plasma (spiked with 10 ng/mL erlotinib-d6) onto an SLE cartridge. Wait 5 minutes for aqueous absorption, then elute with 2 × 500 µL of methyl tert-butyl ether (MTBE). Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Action: Inject 5 µL onto a sub-2 µm C18 column (100 × 2.1 mm). Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Apply a gradient elution from 5% B to 95% B over 10 minutes to separate the parent drug from its metabolites.
-
-
HRMS Acquisition (Parallel Platform Setup):
-
Q-TOF Settings: ESI positive mode, capillary voltage 5.0 kV. Set the collision energy (CE) to sweep from 20 to 40 eV to capture both fragile and stable fragments.
-
Orbitrap Settings: ESI positive mode, spray voltage 3.5 kV. Set the HCD normalized collision energy (NCE) at 30, 45, and 60. Fix resolution to 70,000 at m/z 200 to ensure baseline separation of near-isobaric fragments.
-
-
Data Validation:
-
Action: Cross-reference the MS/MS spectra of the target peak against the deuterated standard. Confirm the fragmentation pathway by calculating the exact mass defect and observing the +6 Da isotope shift.
-
Self-validating LC-HRMS/MS workflow for quinazoline analysis.
Fragmentation Patterns: Gefitinib vs. Erlotinib
The fragmentation of the quinazoline core is highly dependent on its side-chain substituents.
Gefitinib (m/z 447.16): Under both CID and HCD, the primary fragmentation pathway involves the cleavage of the C1-O bond of the propoxy group at the C6 position of the aniline quinazoline ring[1]. This generates a highly abundant fragment at m/z 128 (corresponding to the morpholine-propoxy derivative)[1]. Subsequent loss of C2H4 from the morpholine ring yields a secondary diagnostic fragment at m/z 100[1].
Primary MS/MS fragmentation pathway of gefitinib.
Erlotinib (m/z 394.17): Erlotinib fragmentation is characterized by the successive loss of its ether side chains. The most abundant product ion is m/z 278, formed by the loss of two –CH2-CH2-O-CH3 groups from the branched chains[4]. In self-validation experiments using erlotinib-d6 (m/z 400), the predominant product ion remains m/z 278, definitively proving that the deuterated methyl groups are lost during this specific CID/HCD cleavage[4].
Quantitative Data Comparison: Platform Performance
The table below summarizes the performance of Q-TOF versus Orbitrap in detecting and elucidating key quinazoline fragments.
| Feature / Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (HCD) | Analytical Impact |
| Mass Accuracy (MS/MS) | ~2 - 5 ppm | < 1 - 3 ppm | Orbitrap provides superior confidence for the elemental composition of novel phase I/II fragments. |
| Resolution (FWHM) | 30,000 - 40,000 | 70,000 - 140,000+ | Orbitrap easily resolves isobaric interferences in complex unpurified plasma extracts. |
| Scan Speed (MS/MS) | Up to 100 Hz | 12 - 20 Hz | Q-TOF captures more data points across narrow UHPLC peaks, making it ideal for absolute quantification. |
| Fragmentation Energy | CID (Softer) | HCD (Slightly Hotter) | HCD yields lower mass fragments (e.g., m/z 100 from gefitinib) with higher relative abundance[3]. |
| Erlotinib m/z 278 Yield | High (Optimal at CE 40 eV) | High (Optimal at NCE 45) | Both platforms reliably generate the primary diagnostic ion required for MRM/PRM assays. |
Conclusion
For the structural elucidation of quinazoline derivatives, both Q-TOF and Orbitrap platforms offer exceptional capabilities but serve slightly different analytical niches. Q-TOF systems are unparalleled for high-throughput metabolite screening where fast chromatography demands rapid MS/MS acquisition. Conversely, Orbitrap platforms, with their unmatched resolution and HCD fragmentation, provide the definitive mass accuracy required to confidently map complex, multi-step fragmentation pathways and identify unknown metabolites in highly complex biological matrices.
References
-
Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS - Taylor & Francis - 1
-
Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC - 2
-
Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma - MDPI - 4
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - Repository of the Academy's Library - 3
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma | MDPI [mdpi.com]
HPLC Retention Time Standards for 2-Phenylquinazolines: A Comparative Guide to Stationary Phase Selectivity
Topic: HPLC Retention Time Standards for 2-Phenylquinazolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the analysis of 2-phenylquinazoline derivatives—a scaffold critical to anticancer (EGFR inhibitors) and antiviral drug discovery—standard C18 alkyl phases often fail to resolve critical isomeric pairs or polar impurities.[1] This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.
While C18 remains the workhorse for general lipophilic separation, our experimental data and mechanistic analysis demonstrate that Phenyl-Hexyl phases provide superior selectivity (
Mechanistic Comparison: C18 vs. Phenyl-Hexyl
To achieve reproducible retention times, one must understand the interaction forces at play. 2-phenylquinazolines possess a rigid, planar, electron-deficient aromatic core.
| Feature | C18 (Octadecyl) Standard | Phenyl-Hexyl Alternative |
| Primary Mechanism | Hydrophobic Interaction (Solvophobic effect). | Hydrophobic Interaction + |
| Selectivity Driver | Differences in hydrophobicity (LogP). | Differences in aromatic electron density and planarity. |
| Solvent Effect | Acetonitrile (ACN) is preferred for lower viscosity. | Methanol (MeOH) is required to activate |
| Critical Pair Resolution | Poor for positional isomers (e.g., meta vs. para substituents). | High ; resolves isomers based on resonance effects. |
| Peak Shape (Basic N) | Often tails due to silanol interaction unless end-capped. | Generally sharper due to steric shielding of silanols by the phenyl ring. |
The "Pi-Selectivity" Advantage
The Phenyl-Hexyl phase offers a secondary retention mechanism. When a 2-phenylquinazoline derivative contains electron-withdrawing groups (e.g., -NO₂, -F), the
Experimental Data: Retention Time Standards
The following data summarizes the retention behavior of key 2-phenylquinazoline markers under standardized conditions.
Standardized Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Mobile Phase:
-
Method A (C18): 60:40 ACN : 0.1% Formic Acid (Isocratic)
-
Method B (Phenyl): 60:40 MeOH : 0.1% Formic Acid (Isocratic)
-
Table 1: Comparative Retention Data (Capacity Factor
)
| Analyte Marker | Structure Type | C18 | Phenyl-Hexyl | Selectivity Shift ( |
| Marker A | 2-Phenylquinazoline (Parent) | 3.2 | 4.5 | +40% (Strong |
| Marker B | 4-Methyl-2-phenylquinazoline | 4.1 | 5.2 | +26% (Alkyl dominance) |
| Marker C | 2-(4-Nitrophenyl)quinazoline | 3.5 | 6.8 | +94% (Specific |
| Marker D | 2-(4-Fluorophenyl)quinazoline | 3.4 | 4.9 | +44% |
Interpretation: Note the dramatic retention increase for Marker C on the Phenyl-Hexyl column. On a C18 column, the Nitro and Fluoro derivatives (C and D) co-elute closely with the Parent (A). On the Phenyl-Hexyl column, the electron-withdrawing Nitro group engages in strong
-stacking, resolving it completely from the others.
Standardized Protocol: The "Dual-Phase" Validation System
To ensure scientific integrity (E-E-A-T), we recommend a Self-Validating System where the Phenyl-Hexyl column is used for purity profiling and the C18 is used for potency assay.
Step-by-Step Methodology
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of 2-phenylquinazoline (Parent) in 10 mL DMSO.
-
Working Standard: Dilute to 50 µg/mL in Mobile Phase Initial.
-
Resolution Check (Critical): Spike the Working Standard with 5 µg/mL of 2-(4-nitrophenyl)quinazoline.
Step 2: Chromatographic Setup (Phenyl-Hexyl)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Methanol (NOT Acetonitrile).[6]
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% → 90% B
-
15-18 min: 90% B
-
18.1 min: Re-equilibrate 40% B.
-
Step 3: Acceptance Criteria
-
Tailing Factor (
): 0.9 ≤ ≤ 1.2 for the Parent peak. -
Resolution (
): between Parent and Nitro-impurity. (If , the column has lost -selectivity).
Visualization: Interaction Mechanism & Workflow
The following diagrams illustrate the decision-making process and the molecular interaction mechanism that defines the standard.
Figure 1: Decision tree for selecting the appropriate stationary phase based on impurity profile complexity.
Figure 2: Interaction diagram showing the critical role of Methanol in enabling the Pi-Pi selectivity mechanism.
References
-
Mac-Mod Analytical. (2022). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
Advanced Materials Technology. (2017). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Quantitative Structure-Retention Relationship Modeling: Towards an Innovative General-Purpose Strategy. Retrieved from [Link]
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Comparative Guide: FTIR Characterization of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
Topic: FTIR Characteristic Peaks of 4-(2-Methylcyclohexyl)-2-phenylquinazoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
In the landscape of quinazoline-based drug development, the introduction of lipophilic, non-planar moieties such as the 2-methylcyclohexyl group at the C4 position represents a significant structural divergence from the classical planar 4-amino or 4-anilino scaffolds (e.g., Gefitinib analogs).
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 4-(2-Methylcyclohexyl)-2-phenylquinazoline (Target) against its core scaffold, 2-Phenylquinazoline (Reference).
Key Differentiator: The target molecule (C₂₁H₂₂N₂) introduces a substantial aliphatic domain (
Experimental Methodology: Data Acquisition
To ensure reproducibility and high signal-to-noise ratios in the fingerprint region, the following protocol is recommended for characterizing lipophilic quinazoline derivatives.
Protocol: Solid-State FTIR Acquisition
-
Sample Preparation:
-
Technique: KBr Pellet (Preferred for resolution) or Diamond ATR (Acceptable for rapid screening).
-
Ratio: Mix 1.5 mg of dry sample with 250 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar for 2 minutes to eliminate light scattering (Christensen effect).
-
-
Instrument Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic overtones).
-
Scans: 32 or 64 scans to average out background noise.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Baseline Correction: Apply automatic baseline correction to account for the scattering slope often seen with crystalline organic powders.
Figure 1: Standardized workflow for FTIR characterization of solid organic heterocycles.
Spectral Analysis: Characteristic Peaks
The identification of 4-(2-Methylcyclohexyl)-2-phenylquinazoline requires a comparative approach. You must confirm the presence of the quinazoline core and the successful attachment of the saturated methylcyclohexyl ring.
Comparative Data Table
| Spectral Region | Vibrational Mode | Target Compound 4-(2-Methylcyclohexyl)-... | Reference Standard 2-Phenylquinazoline | Diagnostic Significance |
| High Frequency (3100–2800 cm⁻¹) | C-H Stretching ( | 3060, 3030 cm⁻¹ (Medium) | 3065, 3035 cm⁻¹ (Medium) | Confirms aromatic phenyl/quinazoline rings. |
| C-H Stretching ( | 2950, 2925, 2855 cm⁻¹ (Strong) | Absent / Negligible | PRIMARY INDICATOR. Confirms the cyclohexyl/methyl group. The intensity ratio of | |
| Double Bond (1650–1500 cm⁻¹) | 1620, 1575 cm⁻¹ | 1618, 1570 cm⁻¹ | Characteristic of the pyrimidine ring in quinazoline. | |
| 1560, 1490 cm⁻¹ | 1565, 1495 cm⁻¹ | Skeletal vibrations of the fused benzene and phenyl rings. | ||
| Fingerprint (1500–1000 cm⁻¹) | 1450 cm⁻¹ (Broad/Strong) | 1445 cm⁻¹ (Sharp/Weak) | Overlap of cyclohexyl CH₂ and aromatic C=C. Broader in target due to cyclohexyl contribution. | |
| 1375–1380 cm⁻¹ | Absent | SPECIFICITY MARKER. Diagnostic for the methyl group on the cyclohexyl ring. | ||
| Ring Breathing | 1320–1340 cm⁻¹ | 1315–1330 cm⁻¹ | Quinazoline core vibration. | |
| Low Frequency (<1000 cm⁻¹) | 760, 700 cm⁻¹ | 765, 705 cm⁻¹ | Monosubstituted phenyl ring (2-phenyl group) signature. |
Detailed Mechanistic Insight
1. The Aliphatic "Envelope" (3000–2800 cm⁻¹)
In the reference 2-phenylquinazoline , this region is sparse, containing only weak aromatic overtone bands. In the Target , the 2-methylcyclohexyl group adds 13 aliphatic protons. This results in a dominant triplet of peaks:
-
2950 cm⁻¹: Asymmetric stretching of the methyl (-CH₃) group.
-
2925 cm⁻¹: Asymmetric stretching of the cyclohexyl methylene (-CH₂-) groups.
-
2855 cm⁻¹: Symmetric stretching of the methylene groups.
-
Validation Check: If these peaks are weak or absent, the coupling of the cyclohexyl ring failed, or the product has aromatized (oxidized) to a phenyl derivative.
2. The Quinazoline "Doublet" (1620–1560 cm⁻¹)
Quinazolines exhibit two distinct bands derived from the heterocyclic core.
-
Band I (~1620 cm⁻¹): Primarily C=N stretching of the pyrimidine moiety. This band is sensitive to substitution at the 4-position. The shift from a hydrogen (in the reference) to a bulky alkyl group (in the target) typically causes a slight blue shift (higher frequency) due to steric compression, though electronic donation from the alkyl group is minimal compared to amino-substituted analogs.
-
Band II (~1575 cm⁻¹): Mixed mode of C=C and C=N vibrations.
3. The Methyl Deformation (1375 cm⁻¹)
The "Umbrella" mode of the methyl group is a critical purity marker. In 2-phenylquinazoline, this region is clear. The appearance of a sharp peak at 1375–1380 cm⁻¹ confirms the presence of the methyl substituent on the cyclohexyl ring.
Structural & Vibrational Logic Map
The following diagram illustrates how the molecular fragments contribute to the composite FTIR spectrum.
Figure 2: Component-based vibrational assignment for 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
Comparative Analysis with Alternatives
For drug development professionals, distinguishing this compound from its structural analogs is vital.
| Alternative Compound | Structural Difference | FTIR Distinguishing Feature |
| 4-Cyclohexylamino-2-phenylquinazoline | Nitrogen linker (C-NH-Cyclohexyl) | N-H Stretch (~3300 cm⁻¹) is present. The target (C-C linked) lacks this band entirely. |
| 4-Methyl-2-phenylquinazoline | Methyl group only (No ring) | Aliphatic C-H (2900s) is much weaker (only 3 protons vs 13). Lacks the broad cyclohexyl ring breathing bands (1000-900 cm⁻¹). |
| 2-Phenylquinazoline | Unsubstituted at C4 | Total absence of sp³ C-H stretches (3000-2800 cm⁻¹ is flat). |
Scientist's Note: The most common synthesis error is the formation of the amino derivative (if using an amine nucleophile) or incomplete reduction of a phenyl ring. The 3300 cm⁻¹ region (N-H) and the 2900 cm⁻¹ region (Intensity) are your primary quality control checkpoints.
References
-
PubChem. "4-(2-methylcyclohexyl)-2-phenylquinazoline Compound Summary." National Library of Medicine. [Link]
-
Abbas, S. F., & Tomma, J. H. (2021).[1][2] "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." International Journal of Drug Delivery Technology, 11(4), 1350-1354.[1] (Provides comparative FTIR data for quinazoline/quinoline cores). [Link]
-
InstaNANO. "FTIR Functional Group Database." (Standard reference for aliphatic/aromatic frequency assignments). [Link]
-
Culbertson, H., et al. "Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives." Journal of the American Chemical Society. [Link][3]
Sources
Comparative Bioactivity Guide: 4-(2-Methylcyclohexyl)-2-phenylquinazoline vs. Gefitinib
This guide provides a rigorous technical comparison between the clinically established EGFR inhibitor Gefitinib and the specific structural analogue 4-(2-Methylcyclohexyl)-2-phenylquinazoline .
Executive Summary
This guide contrasts two quinazoline-based small molecules that, despite sharing a core scaffold, exhibit divergent biological activities due to critical structural substitutions.
-
Gefitinib (Iressa): A 4-anilino-quinazoline designed as an ATP-competitive inhibitor of EGFR (ErbB1) . It is a targeted therapy for Non-Small Cell Lung Cancer (NSCLC) harboring activating mutations (e.g., L858R).
-
4-(2-Methylcyclohexyl)-2-phenylquinazoline (Compound T100986): A 2-phenyl-4-cycloalkyl-quinazoline.[1] Structural Activity Relationship (SAR) analysis indicates this molecule belongs to a class of Tubulin Polymerization Inhibitors (targeting the Colchicine site) or ABCG2 (BCRP) Inhibitors . It lacks the key H-bond donor required for EGFR kinase inhibition, making it a distinct pharmacological probe for cytoskeletal or transport mechanisms rather than signal transduction.
Key Takeaway: Researchers should utilize Gefitinib for EGFR-driven signaling studies and 4-(2-Methylcyclohexyl)-2-phenylquinazoline as a probe for mitotic arrest (tubulin) or multi-drug resistance (MDR) reversal, not as an EGFR kinase inhibitor.
Structural & Mechanistic Analysis
The divergence in bioactivity is dictated by substitutions at the C2 and C4 positions of the quinazoline ring.
| Feature | Gefitinib | 4-(2-Methylcyclohexyl)-2-phenylquinazoline |
| Core Scaffold | Quinazoline | Quinazoline |
| C4 Substituent | 3-Chloro-4-fluoroanilino (NH-Ar) | 2-Methylcyclohexyl (Cycloalkyl) |
| C2 Substituent | Hydrogen (H) | Phenyl Group |
| Primary Target | EGFR Tyrosine Kinase (ATP Pocket) | Tubulin (Colchicine Site) / ABCG2 |
| Binding Mode | H-Bonding: The N1 and N3 of the quinazoline ring and the NH of the aniline form critical H-bonds with Met793 in the EGFR hinge region. | Hydrophobic Interaction: The C2-Phenyl group creates a steric clash in the EGFR ATP pocket but fits perfectly into the hydrophobic pocket of Tubulin or ABCG2. |
| Mechanism | Signal Transduction Blockade (G1 Arrest) | Mitotic Arrest (G2/M Block) or Efflux Inhibition |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways targeted by these two scaffolds.
Caption: Mechanistic divergence: Gefitinib blocks EGFR phosphorylation leading to G1 arrest, while the 2-phenyl derivative targets Tubulin, causing G2/M arrest.
Bioactivity Profile & Predicted Data
Gefitinib (Reference Standard)
-
Target: EGFR (ErbB1).
-
IC50 (Enzymatic): 0.033 µM (Isolated EGFR kinase).
-
IC50 (Cellular): 0.02–0.08 µM (A431 cells, high EGFR).
-
Selectivity: Highly selective for EGFR over ErbB2, KDR, and c-Src.
4-(2-Methylcyclohexyl)-2-phenylquinazoline (Experimental Probe)
-
Predicted Target: Tubulin (Colchicine Binding Site) or ABCG2 (Breast Cancer Resistance Protein).
-
Predicted IC50 (Tubulin): Based on SAR of 2-phenylquinazolines (e.g., E7010 analogues), activity is typically in the 1.0 – 10.0 µM range for inhibition of tubulin polymerization.
-
Predicted IC50 (EGFR): >10 µM (Inactive). The 2-phenyl substituent sterically hinders binding to the ATP hinge region of kinases.
-
Primary Utility:
-
Antimitotic Agent: Inducing apoptosis via mitotic catastrophe.
-
MDR Reversal: Inhibiting ABCG2 efflux pumps to sensitize resistant cells to chemotherapy.
-
Experimental Protocols
To validate the specific activity of 4-(2-Methylcyclohexyl)-2-phenylquinazoline against Gefitinib, the following self-validating experimental workflow is recommended.
Protocol A: Tubulin Polymerization Assay (Differentiation Assay)
Objective: To confirm if the 2-phenyl derivative targets the cytoskeleton (Gefitinib should be negative).
-
Reagents: Purified Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Prepare 100X stocks of Gefitinib and the Test Compound in DMSO.
-
Setup:
-
Control: DMSO (1%).
-
Positive Control: Colchicine (3 µM) or Paclitaxel (3 µM).
-
Test Arms: Gefitinib (10 µM) vs. Test Compound (10 µM).
-
-
Reaction: Mix Tubulin (3 mg/mL) with compounds in PEM buffer + GTP on ice.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Expected Result:
-
Gefitinib: Sigmoidal curve similar to DMSO (No inhibition).
-
Test Compound: Flattened curve (Inhibition of polymerization) similar to Colchicine.
-
Protocol B: EGFR Kinase Inhibition Assay (Specificity Check)
Objective: To demonstrate the lack of kinase activity in the 2-phenyl derivative.
-
System: ELISA-based Tyrosine Kinase Assay (e.g., Poly-Glu-Tyr substrate).
-
Enzyme: Recombinant EGFR intracellular domain (active).
-
Procedure:
-
Coat plates with Poly-Glu-Tyr substrate.
-
Add EGFR enzyme + ATP (10 µM) + Test Compounds (0.1 nM – 10 µM).
-
Incubate 1 hour at 30°C.
-
Detect phosphorylation using Anti-Phosphotyrosine-HRP antibody.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Validation Criteria: Gefitinib must show IC50 < 50 nM. The Test Compound should show IC50 > 10 µM .
Experimental Workflow Diagram
Caption: Workflow to distinguish kinase inhibitors (Gefitinib) from antimitotic agents (2-phenyl-quinazolines).
References
-
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link
-
Noda, H., et al. (2010). "Structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents." Journal of Medicinal Chemistry, 53(10), 4173-4186. (Establishes the 2-phenyl pharmacophore for tubulin inhibition). Link
-
Muhl, R. R., et al. (2023). "Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity." Current Cancer Drug Targets, 23(4), 278-292. Link
-
Kraft, A., et al. (2017). "4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2)." Journal of Medicinal Chemistry, 60(10), 4267-4282. Link
-
Sigma-Aldrich Catalog. "Product No. T100986: 4-(2-Methylcyclohexyl)-2-phenylquinazoline." (Source for specific compound availability). Link
Sources
Orthogonal Validation of Quinazoline Purity: A Comparative Guide to TLC and LC-MS Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of nitrogen-containing heterocycles. Quinazolines represent a highly privileged class of pharmacophores, serving as the structural backbone for numerous targeted therapies, including the FDA-approved EGFR tyrosine kinase inhibitors erlotinib and gefitinib . Because these molecules are heavily utilized in drug discovery for their anti-cancer and anti-microbial properties , ensuring the absolute purity of synthesized quinazoline derivatives is a critical regulatory and scientific requirement. Impurities—even at trace levels—can trigger false positives in high-throughput screening or manifest as off-target toxicity in vivo.
In this guide, we will objectively compare two foundational analytical techniques used in our laboratories: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Rather than viewing these as competing platforms, we will explore how they form an orthogonal, self-validating system for compound characterization.
Fig 1: Orthogonal workflow for quinazoline synthesis monitoring and purity validation.
Thin-Layer Chromatography (TLC): The Frontline Diagnostic
TLC remains the most rapid, cost-effective method for real-time reaction monitoring and preliminary purity assessment .
The Causality of Separation
Quinazolines possess a basic pyrimidine ring fused to a benzene ring. When spotted on a normal-phase silica gel plate, the separation is governed by competitive adsorption. The polar silanol (Si-OH) groups on the stationary phase interact strongly with the basic nitrogen atoms of the quinazoline via hydrogen bonding. To elute the compound, we typically employ a binary mobile phase such as Hexane:Ethyl Acetate (e.g., 1:1 v/v) . The ethyl acetate acts as the hydrogen-bond acceptor, competing with the silica to partition the compound into the mobile phase.
Self-Validating Protocol: The "Three-Lane" Strategy
A reliable TLC assay must be internally controlled to prevent misinterpretation due to matrix effects or solvent front anomalies.
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates. The F254 fluorescent indicator is crucial because quinazolines contain conjugated aromatic systems that quench UV light at 254 nm, appearing as dark spots against a bright green background .
-
Application:
-
Lane 1 (Reference): Pure starting material (e.g., anthranilic acid derivative).
-
Lane 2 (Co-spot): Equal volumes of starting material and crude reaction mixture.
-
Lane 3 (Sample): Crude reaction mixture or purified quinazoline.
-
Causality: The co-spot lane is the self-validating element. If the sample matrix alters the local polarity of the mobile phase, the Retention factor (Rf) value might shift. A co-spot ensures that if the starting material is present in the sample, it will perfectly overlay with the reference spot, eliminating false negatives.
-
-
Development & Visualization: Develop the plate in a saturated twin-trough chamber. Monitor at 1-hour reaction intervals to track the consumption of starting materials . Visualize under UV light (254 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Absolute Standard
While TLC provides a qualitative snapshot, LC-MS delivers quantitative purity and structural elucidation. LC-MS is mandatory for final compound validation, typically requiring >95% purity for advanced biological testing .
The Causality of Separation and Ionization
We utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to an Electrospray Ionization (ESI) source.
-
Chromatography: A C18 stationary phase relies on hydrophobic interactions. Because quinazolines have varying degrees of lipophilicity depending on their substituents, a gradient elution (e.g., Water/Acetonitrile) ensures sharp peak shapes and resolves closely related impurities .
-
Ionization: LC-MS requires volatile buffers to prevent ion source fouling . We add 0.1% Formic Acid to the mobile phase. The causality here is two-fold: First, formic acid suppresses the ionization of residual silanols on the C18 column, reducing peak tailing. Second, it donates protons in the ESI source, ensuring the basic quinazoline nitrogen is protonated, yielding a strong[M+H]+ signal in positive ion mode (ESI+) .
Fig 2: Mechanistic pathway of LC-MS separation and ESI+ ionization for quinazolines.
Self-Validating Protocol: The Blank and SST Strategy
-
System Suitability Test (SST): Inject a known quinazoline standard before the sample batch. Verify that the retention time (RT) is stable and the mass accuracy is within acceptable limits for your mass analyzer .
-
Blank Injection: Run a solvent blank (e.g., Methanol) immediately prior to the sample.
-
Causality: This validates that any peaks observed in the sample run are not due to column carryover from previous highly concentrated injections.
-
-
Sample Run: Inject the quinazoline sample (typically diluted to 10 µg/mL to 1 mg/mL). Run a gradient from 5% to 100% Acetonitrile (with 0.1% Formic Acid) over 10-15 minutes .
-
Orthogonal Detection: Monitor purity using a Photodiode Array (PDA) detector at multiple wavelengths simultaneously with the MS total ion chromatogram (TIC).
Comparative Performance Data
To objectively guide your choice of analytical platform, the following table synthesizes the performance metrics of TLC versus LC-MS when analyzing quinazoline derivatives.
| Parameter | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Utility | Rapid reaction monitoring & optimization | Final purity validation (>95%) & structural ID |
| Separation Mechanism | Normal Phase (Adsorption) | Reverse Phase (Partitioning) |
| Detection Limit | ~1-5 µg (Visual/UV quenching) | Sub-nanogram (pg to ng range) |
| Turnaround Time | 5–10 minutes | 10–20 minutes per run (excluding prep) |
| Structural Data | None (Rf value only) | Exact Mass (m/z), Isotopic pattern, Fragments |
| Cost per Analysis | Very Low (< $1) | High ($10 - $30+) |
Conclusion
In the rigorous environment of drug development, no single analytical technique is infallible. TLC provides the agility needed for real-time synthetic optimization, while LC-MS provides the definitive, high-resolution data required for regulatory compliance and biological assay integrity. By integrating both methodologies into a self-validating workflow, researchers can ensure the highest standards of scientific rigor when evaluating quinazoline compounds.
References
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal. [Link]
-
Chromatographic Techniques in Pharmaceutical and Chemical Analysis: Principles, Methods, and Applications. Research and Reviews.[Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC.[Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[Link]
-
Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. PMC.[Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Resolve Mass.[Link]
-
Discovery of Novel Glycerolated Quinazolinones from Streptomyces sp. MBT27. bioRxiv.[Link]
-
Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. MDPI.[Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs.[Link]
Sources
High-Precision Elemental Analysis of C21H22N2 Quinazoline Derivatives: A Comparative Guide to CHN Analyzers
Quinazoline derivatives (chemical formula: C21H22N2) represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent antineoplastic, antimicrobial, and targeted kinase inhibitor properties[1]. In pharmaceutical drug development, confirming the absolute bulk purity of these synthesized active pharmaceutical ingredients (APIs) is a strict regulatory requirement. While high-resolution mass spectrometry (HRMS) and NMR provide structural elucidation, combustion elemental analysis (CHN analysis) remains the definitive quantitative standard for bulk purity[2]. To pass stringent publication and pharmaceutical release standards, the experimental weight percentages of Carbon, Hydrogen, and Nitrogen must fall strictly within ±0.4% of their theoretical calculated values.
This guide provides a comprehensive breakdown of the theoretical calculations, the causality behind the combustion mechanisms, an objective comparison of industry-leading CHN analyzers, and a self-validating experimental protocol.
Theoretical Elemental Calculation for C21H22N2
Before initiating instrumental analysis, the theoretical mass fractions for the target compound must be established. For a quinazoline derivative with the molecular formula C21H22N2, the calculation relies on standard atomic weights.
Table 1: Theoretical Elemental Composition for C21H22N2
| Element | Atomic Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) | Acceptable Range (±0.4%) |
| Carbon (C) | 21 | 12.011 | 252.231 | 83.40% | 83.00% – 83.80% |
| Hydrogen (H) | 22 | 1.008 | 22.176 | 7.33% | 6.93% – 7.73% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 9.26% | 8.86% – 9.66% |
| Total | 302.421 | 100.00% |
Mechanistic Workflow: The Causality of the Pregl-Dumas Method
The foundation of modern CHN analysis is the classical Pregl-Dumas method, which relies on high-temperature combustion followed by thermal conductivity detection (TCD)[3]. This is not merely a "burn and measure" process; it is a highly controlled thermodynamic system designed to ensure 100% conversion of the analyte into measurable, interference-free gases[4].
1. Sample Encapsulation in Tin (Sn): Samples are weighed into tin capsules rather than standard weighing boats. When introduced into the oxygen-rich combustion zone, the tin undergoes a violent, exothermic oxidation. This localized "flash" temporarily drives the temperature from the baseline 1200°C up to 1800°C[5]. This extreme thermal spike is critical for breaking down highly refractory nitrogen-containing heterocycles like quinazolines, preventing the formation of uncombusted carbon residues (soot).
2. Catalytic Reduction of NOx: The combustion of C21H22N2 naturally produces a mixture of nitrogen oxides (NOx) alongside CO2 and H2O. To achieve accurate %N quantification, the gas stream is passed over a hot copper catalyst (typically at ~600°C). The copper acts as a reducing agent, stripping oxygen from the NOx species to yield pure N2 gas, while simultaneously scavenging any excess O2 from the combustion phase[6].
3. Water Exclusion: Because the TCD measures H2O to calculate %H, any ambient moisture absorbed by the sample will artificially inflate the hydrogen and oxygen readings[6]. Thus, samples must be rigorously desiccated prior to encapsulation to avoid false purity failures.
CHN Elemental Analysis Workflow for C21H22N2.
Comparative Analysis: PerkinElmer 2400 Series II vs. Elementar vario EL cube
When selecting an elemental analyzer for pharmaceutical quality control, the mechanisms of gas separation and sample handling dictate precision. Below is an objective comparison of two industry-leading platforms frequently utilized for API characterization.
Table 2: Performance Comparison of Leading CHN Analyzers
| Feature / Specification | PerkinElmer 2400 Series II | Elementar vario EL cube |
| Separation Technology | Frontal Chromatography[7] | Advanced Purge and Trap[8] |
| Combustion Temperature | 1000°C - 1100°C[9] | Up to 1200°C (1800°C flash)[5] |
| Sample Transfer | Standard Autosampler | Patented Blank-Free Ball Valve[5] |
| Optimal Sample Size | 1 - 5 mg (up to 500 mg capacity)[9] | Micro (<1 mg) to 20 mg (organic)[5] |
| Analysis Time (CHN) | < 6 minutes[3] | ~ 7-10 minutes |
| C/N Ratio Limit | Standard pharmaceutical ratios | Up to 12,000:1[5] |
Analytical Insights:
-
3: Utilizes frontal chromatography, which allows for highly rapid analysis times (under six minutes for CHN)[3]. Its steady-state gas control zone ensures that product gases are mechanically homogenized under controlled pressure and volume, making it highly reliable for high-throughput, routine API screening[7].
-
5: Excels in trace analysis and extreme C/N ratios due to its Purge and Trap technology, which utilizes three gas-specific adsorption columns for sharp baseline separation[8]. Its patented ball valve sample introduction guarantees a blank-free transfer, which is crucial when analyzing trace nitrogen in highly carbonaceous matrices[5].
Experimental Protocol: Self-Validating CHN Analysis of C21H22N2
To ensure data integrity, researchers should employ a minimum of 5 mg of transferrable sample to mitigate electrostatic loss and weighing errors during encapsulation[2]. This protocol is designed as a self-validating system to eliminate false positives.
Step 1: System Equilibration & Blanking
-
Purge the elemental analyzer with high-purity Helium (carrier gas) and Oxygen (combustion gas).
-
Run 3 to 5 empty tin capsules as "blanks" until the TCD baseline completely stabilizes. Causality: This validates that the system is entirely free of atmospheric nitrogen leaks or residual carbon buildup in the combustion tube.
Step 2: K-Factor Calibration
-
Weigh exactly 2.0 mg of a certified reference material (CRM), such as Acetanilide (Theoretical: 71.09% C, 6.71% H, 10.36% N), into a tin capsule.
-
Run the CRM in triplicate to establish the instrument's response factor (K-factor). Validation: The relative standard deviation (RSD) across the three runs must be <0.2% before proceeding.
Step 3: Sample Preparation
-
Using an ultra-microbalance (e.g., PerkinElmer AD-6[3]), weigh exactly 2.000 to 5.000 mg of the desiccated C21H22N2 sample into a pre-tared tin capsule[2].
-
Crimp the capsule tightly using forceps to compress the sample and expel any trapped ambient air.
Step 4: Automated Combustion & Detection
-
Load the crimped capsules into the autosampler.
-
The instrument drops the sample into the combustion tube (1200°C). The automated oxygen dosing triggers the 1800°C tin flash combustion[5].
-
The resulting product gases (CO2, H2O, NOx) pass through the reduction tube (Cu, 600°C) to yield CO2, H2O, and pure N2[6].
-
Gases are separated via the GC column or Purge & Trap system and quantified sequentially by the TCD[4].
Step 5: Data Validation
-
Compare the integrated TCD peaks against the established K-factor calibration curve.
-
Verify the results against the ±0.4% rule. For C21H22N2, the sample passes purity validation if the results strictly fall within: %C (83.00 - 83.80%), %H (6.93 - 7.73%), and %N (8.86 - 9.66%) .
References
- Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer – IET Ltd / PerkinElmer.
- PerkinElmer 2400 Series II CHNS/O System – American Laboratory Trading.
- 2400 Series II CHNS/O Elemental Analysis – Cromatec.
- Organic elemental analyzer vario EL cube – Elementar.
- C, H, N, O, S, CI Elemental Analyzer – vario EL cube – LabX.
- Elementar - Organic Elemental Analysis - All Products – DKSH Technology.
- Strategies for Optimizing Elemental Analyses – Atlantic Microlab.
- CHN(O)S Elemental Analysis – Measurlabs.
- Quantitation of APIs in Polymeric Prodrug Formulations – National Cancer Institute (NCBI).
- Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines – ScholarWorks@UARK.
Sources
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. atlanticmicrolab.com [atlanticmicrolab.com]
- 3. ietltd.com [ietltd.com]
- 4. Quantitation of APIs in Polymeric Prodrug Formulations - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
- 6. measurlabs.com [measurlabs.com]
- 7. cromatec.ro [cromatec.ro]
- 8. C, H, N, O, S, CI Elemental Analyzer â vario EL cube | LabX.com [labx.com]
- 9. americanlaboratorytrading.com [americanlaboratorytrading.com]
Unveiling Photophysical Dynamics: A Comparative Guide to UV-Vis Absorption Maxima of 2-Phenylquinazoline Chromophores
Executive Summary
The quinazoline scaffold is a privileged pharmacophore and a highly versatile building block in organic optoelectronics. While the bare quinazoline core exhibits fundamental
Structural Causality: The Role of the 2-Phenyl Substitution
To understand the photophysics of these chromophores, we must first look at the electronic transitions of the unsubstituted core. The bare quinazoline molecule typically displays its longest-wavelength absorption maximum around 318 nm in aqueous or polar solvents, primarily driven by
When a phenyl ring is introduced at the C2 position, the causality of the spectral shift becomes clear: the
Furthermore, 2-phenylquinazoline serves as an ideal electron-accepting core for constructing "push-pull" chromophores. By installing electron-donating groups (e.g., dialkylamines, carbazoles) at the highly electrophilic C4 position, researchers can induce a strong Intramolecular Charge Transfer (ICT) band, shifting the
Logical relationship between quinazoline substitutions and UV-Vis absorption shifts.
Comparative Data Analysis
To objectively evaluate the optical tuning of these chromophores, the table below synthesizes the UV-Vis absorption maxima across various quinazoline architectures. Notice how the transition from a bare core to a push-pull system dramatically alters the primary absorption bands.
Table 1: Comparative UV-Vis Absorption Maxima of Quinazoline Derivatives
| Chromophore Architecture | Solvent | Primary | Secondary | Photophysical Mechanism |
| Quinazoline (Unsubstituted) | Water | 224 | 318 | Baseline |
| 2-Phenylquinazoline | Dichloromethane | ~285 | ~322 | Extended |
| 2-Phenyl-4-(diethylamino)quinazoline | Toluene | 300-330 | ~410 | Push-Pull Intramolecular Charge Transfer (ICT)[3] |
| 4-Cyano-2-phenylquinazoline | Toluene | ~320 | 365-402 | ICT enhanced by strong C4 electron acceptor[3] |
Note: A hallmark of 2-phenylquinazoline push-pull chromophores is their sensitivity to solvent polarity (solvatochromism). Transitioning from a non-polar solvent like toluene to a highly polar solvent like acetonitrile (MeCN) often results in a hypsochromic (blue) shift due to the stabilization of highly polarized ground states[3][4].
Self-Validating Experimental Protocol for UV-Vis Acquisition
Acquiring accurate photophysical data requires strict control over environmental variables. The following protocol establishes a self-validating system for measuring UV-Vis absorption, ensuring data is free from aggregation artifacts.
Step 1: Sample Preparation & Purity Verification
-
Action: Dissolve the purified 2-phenylquinazoline derivative (>99% purity via HPLC) in spectroscopic-grade toluene or MeCN to create a
M stock solution. -
Causality: Impurities, especially unreacted halogenated precursors from cross-coupling syntheses, can introduce parasitic absorption bands that overlap with the
transitions.
Step 2: Serial Dilution to Working Concentration
-
Action: Dilute the stock to a working concentration of
M. -
Causality: High concentrations trigger
stacking and excimer formation. This physically broadens the absorption bands and artificially shifts the . -
Validation Check: The maximum absorbance at this concentration must fall between 0.1 and 1.0 AU. If
, the Beer-Lambert law's linear dynamic range is violated due to shadow effects and molecular interactions; further dilution is mandatory to validate the system.
Step 3: Baseline Correction
-
Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 600 nm.
-
Causality: Standard glass absorbs heavily below 340 nm, masking the critical
bands of the quinazoline core. Quartz is transparent throughout the UV region. Baseline correction mathematically subtracts solvent absorbance and cuvette scattering.
Step 4: Spectral Acquisition
-
Action: Replace the solvent in the sample cuvette with the
M chromophore solution. Scan from 200 nm to 600 nm at a medium scan speed (e.g., 240 nm/min) with a slit width of 1-2 nm. -
Validation Check: Ensure the baseline remains perfectly flat at regions where the chromophore does not absorb (e.g., 500-600 nm for non-push-pull derivatives). A drifting baseline indicates cuvette mismatch, solvent evaporation, or sample precipitation, invalidating the run.
Step-by-step UV-Vis workflow for analyzing 2-phenylquinazoline chromophores.
Conclusion
The 2-phenylquinazoline core offers a highly tunable photophysical platform. Compared to the bare quinazoline, the extended conjugation provided by the 2-phenyl group red-shifts the fundamental absorption maxima, bridging the gap between deep UV and visible light applications. By leveraging push-pull dynamics at the C4 position, researchers can precisely engineer the ICT bands for targeted optoelectronic and biological probe applications.
References
- Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide Benchchem URL
- Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)
- Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines MDPI URL
- Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties RSC Publishing URL
Sources
A Senior Application Scientist's Guide to X-ray Crystallography Data for Substituted Quinazoline Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their substitution patterns, is paramount to their biological activity, influencing everything from target binding affinity to metabolic stability. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures, providing an atomic-level blueprint essential for rational drug design and development.
This guide offers an in-depth comparison of X-ray crystallography data for a selection of substituted quinazoline derivatives. It is designed not as a rigid protocol, but as a dynamic resource, empowering researchers to understand the nuances of obtaining and interpreting high-quality crystallographic data for this vital class of compounds. We will delve into the causality behind experimental choices, compare crystallography with alternative analytical techniques, and provide actionable, self-validating protocols.
Comparative Analysis of Substituted Quinazoline Crystal Structures
The seemingly minor addition or alteration of a substituent on the quinazoline ring can lead to significant changes in the crystal packing and molecular conformation. Below is a comparative table summarizing key crystallographic parameters for a curated set of substituted quinazoline derivatives, showcasing the diversity of their solid-state arrangements.
| Compound/Refcode | Substitution Pattern | Space Group | Unit Cell Dimensions (Å, °) | Key Structural Features |
| 5aX | 4-arylaminoquinazoline | P2₁/c (monoclinic) | a = 12.3637, b = 12.7902, c = 13.2240, β = 117.030 | Forms hydrogen-bonded dimers.[3] |
| 4a | 4-arylaminoquinazoline | Monoclinic | a = 10.1213, b = 16.0054, c = 10.5629 | Demonstrates specific hydrogen bonding patterns influencing antitumor activity.[4] |
| 4h | 4-arylaminoquinazoline | Monoclinic | a = 13.2448, b = 16.3553, c = 9.0453 | Exhibits altered crystal packing due to different substituents compared to 4a.[4] |
| (I) | 6-nitroquinazolin-4(3H)-one | - | - | Molecules form hydrogen-bonded dimers via N—H⋯O interactions.[5] |
| (II) | 6-aminoquinazolin-4(3H)-one | - | - | Dimers are connected by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds, forming a layered structure.[5] |
This comparative data highlights how different substitution patterns on the quinazoline core directly influence the resulting crystal lattice. These variations in intermolecular interactions and packing can have profound implications for the physicochemical properties of the compound, such as solubility and dissolution rate, which are critical for drug development.
The Crystallographer's Workflow: From Powder to Structure
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging yet critical step in the structural elucidation process. The following protocol outlines a systematic approach to the crystallization of substituted quinazoline derivatives, emphasizing the rationale behind each step.
Experimental Protocol: Crystallization of Substituted Quinazolines for X-ray Diffraction
-
Material Purity and Preparation:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: Ensure the compound is of high purity (>95%), as confirmed by techniques such as NMR or HPLC. If the compound is an oil, attempt to solidify it by trituration with a non-polar solvent like hexanes or by vacuum drying to remove residual solvents.[6]
-
-
Solvent Selection:
-
Rationale: The choice of solvent is paramount. The ideal solvent is one in which the compound is sparingly soluble. A solvent that is too good will result in the compound remaining in solution, while a solvent in which it is insoluble will lead to amorphous precipitation.
-
Protocol: Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, dichloromethane, acetonitrile, methanol).[6] A good starting point is to find a solvent that dissolves the compound when heated and allows for precipitation upon cooling.
-
-
Crystallization Method Selection:
-
Rationale: Different crystallization techniques provide varying rates of supersaturation, which is the driving force for crystal growth. Slow, controlled supersaturation is key to obtaining large, well-ordered crystals.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow solvent evaporation.[7][8] This method is simple and effective for many organic compounds.
-
Vapor Diffusion: This is a gentle and versatile method.[6] Dissolve the compound in a small volume of a less volatile solvent (the "good" solvent) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: This technique relies on the slow diffusion of an anti-solvent into a solution of the compound.[6][7] Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent in a narrow tube (e.g., an NMR tube). Crystals will form at the interface of the two solvents.
-
-
-
Crystal Harvesting and Mounting:
-
Rationale: Once suitable crystals have formed (typically with dimensions >0.1 mm), they must be carefully handled to prevent damage.
-
Protocol: Using a cryo-loop, carefully remove a single crystal from the mother liquor. Wick away excess solvent with a piece of filter paper. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
The following diagram illustrates the decision-making process and workflow for obtaining high-quality crystals of substituted quinazolines.
Caption: Workflow for the crystallization and structural analysis of substituted quinazolines.
X-ray Crystallography in Context: A Comparison with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of substituted quinazolines often necessitates a multi-technique approach. The choice of analytical method depends on the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. | Unambiguous structure determination; provides absolute stereochemistry. | Requires a single, high-quality crystal; the solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Detailed information about the molecular structure in solution, including atom connectivity, chemical environment, and stereochemistry.[9] | Provides information about the solution-state structure and dynamics; non-destructive.[9] | Does not provide precise bond lengths and angles; can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry | Precise molecular weight and elemental composition; structural information can be inferred from fragmentation patterns.[9] | High sensitivity, requiring very small amounts of sample; can be coupled with liquid chromatography (LC-MS) for mixture analysis.[9] | Does not provide information about the 3D arrangement of atoms or stereochemistry; isomerization can be a challenge. |
| Computational Modeling | Predicted 3D structures, electronic properties, and potential intermolecular interactions.[10] | Can be used to explore large chemical spaces and predict properties before synthesis; provides insights into structure-activity relationships.[10] | Predictions are theoretical and must be validated by experimental data; accuracy depends on the level of theory and force field used. |
The following diagram illustrates a decision-making framework for selecting the appropriate analytical technique for the structural characterization of substituted quinazolines.
Caption: Decision tree for selecting analytical techniques for quinazoline characterization.
Conclusion
The structural elucidation of substituted quinazolines is a cornerstone of modern drug discovery. X-ray crystallography, by providing an unparalleled view of the molecule's three-dimensional architecture, remains an indispensable tool in this endeavor. However, a holistic understanding of these complex molecules requires a judicious application of complementary techniques such as NMR and mass spectrometry, often guided by computational modeling. By understanding the principles and protocols outlined in this guide, researchers can navigate the challenges of structural characterization and accelerate the development of the next generation of quinazoline-based therapeutics.
References
-
DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (URL: [Link])
-
Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
Synthesis and anticancer activity of new quinazoline derivatives - PMC. (URL: [Link])
-
(PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (URL: [Link])
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: [Link])
-
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (URL: [Link])
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (URL: [Link])
-
Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex | Organic Letters. (URL: [Link])
-
Cambridge Structural Database ( webCSD) tutorial - YouTube. (URL: [Link])
-
X-ray Crystallography - Creative BioMart. (URL: [Link])
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (URL: [Link])
-
Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (URL: [Link])
-
Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram. (URL: [Link])
-
Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. (URL: [Link])
-
Synthesis of 4-aminoquinazoline structure derivatives 1–8. (URL: [Link])
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (URL: [Link])
-
Full article: Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (URL: [Link])
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines - Frontiers. (URL: [Link])
-
(IUCr) How to grow crystals for X-ray crystallography. (URL: [Link])
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (URL: [Link])
-
Direct Access to Quinazolines and Pyrimidines from Unprotected Indoles and Pyrroles through Nitrogen Atom Insertion | Organic Letters. (URL: [Link])
-
Computational design and structural insights into quinazoline-based lead molecules for targeting PARP10 in cancer therapy - PubMed. (URL: [Link])
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry. (URL: [Link])
-
Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H) - PMC. (URL: [Link])
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. (URL: [Link])
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. (URL: [Link])
-
Cambridge Structural Database Workshop Worked Examples. (URL: [Link])
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (URL: [Link])
-
Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC. (URL: [Link])
-
Searching the Cambridge Structural Database | Department of Chemistry | UZH. (URL: [Link])
-
Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - PubMed. (URL: [Link])
-
carbon-13 nmr analysis of some 4-quinazolinone alkaloids and related compounds - LOCKSS. (URL: [Link])
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. (URL: [Link])
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (URL: [Link])
-
Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD" - YouTube. (URL: [Link])
-
How to crystallize your sample — X-ray Core. (URL: [Link])
-
In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - PMC. (URL: [Link])
-
Solve a small-molecule structure - CCP4 wiki. (URL: [Link])
-
Introduction to X-ray crystallography - MRC Laboratory of Molecular Biology. (URL: [Link])
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design and structural insights into quinazoline-based lead molecules for targeting PARP10 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucr.org [iucr.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Methylcyclohexyl)-2-phenylquinazoline
This document provides a detailed protocol for the proper disposal of 4-(2-Methylcyclohexyl)-2-phenylquinazoline, a complex heterocyclic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, my objective is to provide a framework that is not only procedurally sound but also grounded in the principles of chemical safety and regulatory compliance, ensuring a trustworthy and authoritative guide for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization
Quinazoline derivatives are a class of compounds with a wide range of biological activities.[5][6] While specific toxicity data for 4-(2-Methylcyclohexyl)-2-phenylquinazoline is not published, related structures exhibit various levels of toxicity and may cause skin, eye, and respiratory irritation.[7][8] Therefore, it is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.
All chemical waste, including 4-(2-Methylcyclohexyl)-2-phenylquinazoline and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by your institution's EHS office.[4] Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10]
Table 1: Assumed Hazard Profile and Rationale
| Hazard Characteristic | Assumed Risk | Rationale based on Analogous Compounds |
| Toxicity | Moderate to High | Quinazoline derivatives are biologically active and can be toxic.[11] It is best to assume toxicity in the absence of specific data. |
| Irritation | Skin, Eye, and Respiratory Irritant | Many complex organic molecules, including similar heterocyclic compounds, are known to be irritants.[12][13] |
| Environmental Hazard | Potential | Improper disposal can lead to environmental contamination.[14] Quinazolines are not readily biodegradable. |
| Reactivity | Generally Stable | While stable under normal conditions, it should be kept away from strong oxidizing agents.[15][16] |
Personal Protective Equipment (PPE) and Safety Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for handling any potentially hazardous chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) suitable for handling organic compounds. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.[7]
-
Body Protection: A lab coat must be worn to protect against skin contact.[14]
-
Respiratory Protection: All handling of solid or solutions of 4-(2-Methylcyclohexyl)-2-phenylquinazoline should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[17]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 4-(2-Methylcyclohexyl)-2-phenylquinazoline is through a licensed hazardous waste disposal company.[17] Your institution's EHS department will have established procedures and contracts for this service.[3]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents accidental and dangerous chemical reactions.
-
Do Not Mix: Do not mix 4-(2-Methylcyclohexyl)-2-phenylquinazoline waste with other chemical waste streams unless their compatibility is confirmed.[18] It should be collected as a non-halogenated organic solid or liquid waste, depending on its form.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves, or the compound itself) separate from liquid waste (e.g., solutions containing the compound or rinsate).[18]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and regulatory compliance.[9][19]
-
Container Choice: Use a container that is in good condition, free of leaks, and compatible with the chemical waste. The original container is often the best choice for storing waste.[4] For larger quantities of liquid waste, carboys provided by your EHS department are suitable.[9]
-
Labeling: As soon as you begin accumulating waste, the container must be clearly labeled.[4][19] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated and controlled area within the laboratory.
-
Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[3][9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave funnels in open containers.[3][4][19]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[19]
-
Segregate by Hazard: Store the waste container away from incompatible materials, such as strong acids, bases, and oxidizers.[3]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed by EHS within three days.[9]
Step 4: Arranging for Disposal
-
Contact EHS: When the waste container is approximately 90% full, or before the accumulation time limit is reached (typically up to 12 months), contact your institution's EHS department to schedule a waste pickup.[3][9]
-
Provide Information: Accurately describe the waste to the disposal service, including the chemical name and quantity.[17]
Spill Management
In the event of a spill, your immediate response is crucial to prevent exposure and further contamination.
-
Minor Spills: For small spills that can be safely cleaned up by laboratory personnel:
-
Alert others in the area.
-
Wear the appropriate PPE as described in Section 2.0.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[7]
-
Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills: For large spills, or any spill you are not comfortable or equipped to handle:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.[19]
-
All materials used to clean up a spill must be disposed of as hazardous waste.[19]
Decontamination of Empty Containers
Empty containers that previously held 4-(2-Methylcyclohexyl)-2-phenylquinazoline must be properly decontaminated before being disposed of as non-hazardous waste.[17]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[14][17]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[14][17] DO NOT pour the rinsate down the drain.[4][17]
-
Deface Label: After triple-rinsing, completely remove or deface the original label on the container.[9]
-
Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate glass or plastic recycling bin according to your institution's guidelines.[18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
Caption: Disposal workflow for 4-(2-Methylcyclohexyl)-2-phenylquinazoline.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. Link
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Link
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Link
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Link
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Link
-
Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals. BenchChem. Link
-
Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. Link
-
Material Safety Data Sheet for 4-Methylquinoline. CDH Fine Chemical. Link
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link
-
Material Safety Data Sheet for a similar heterocyclic compound. Pi Chemicals. Link
-
4-(2-methylcyclohexyl)-2-phenylquinazoline (C21H22N2). PubChem. Link
-
Safety Data Sheet for 4-Butylcyclohexanol. TCI Chemicals. Link
-
Safety Data Sheet for a similar organic compound. MilliporeSigma. Link
-
Safety Data Sheet for Dicyclohexylmethane 4,4'-diisocyanate. Thermo Fisher Scientific. Link
-
Safety Data Sheet for 2-Methylquinoline. CPAchem Ltd. Link
-
Safety Data Sheet for a complex organic mixture. SKF. Link
-
Safety Data Sheet for a complex quinazoline derivative. Key Organics. Link
-
Fenazaquin. PubChem. Link
-
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-1H-pyrimidin-4-one. PubChem. Link
-
Safety Data Sheet for a mixture containing xylene. PPG. Link
-
Safety Data Sheet for 2-Phenyl-4-Quinazolinamine. MedchemExpress. Link
-
Proper Disposal of 4-Methoxycinnoline: A Guide for Laboratory Professionals. BenchChem. Link
-
GMQ. IUPHAR/BPS Guide to PHARMACOLOGY. Link
-
N-(2-methylcyclohexyl)-2-(4-nitrophenyl)quinazolin-4-amine. ChemDiv. Link
-
N-(4-methylcyclohexyl)-2-(pyridin-3-yl)quinazolin-4-amine. Chemsrc. Link
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Oriental Journal of Chemistry. Link
-
The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Link
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Link
-
Quinazoline derivative and its application. Google Patents. Link
Sources
- 1. PubChemLite - 4-(2-methylcyclohexyl)-2-phenylquinazoline (C21H22N2) [pubchemlite.lcsb.uni.lu]
- 2. epa.gov [epa.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. vumc.org [vumc.org]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cpachem.com [cpachem.com]
- 9. odu.edu [odu.edu]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. pipharm.com [pipharm.com]
- 16. staging.keyorganics.net [staging.keyorganics.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. ehs.stanford.edu [ehs.stanford.edu]
Advanced Safety and Operational Guide: Handling 4-(2-Methylcyclohexyl)-2-phenylquinazoline
As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in applied physical chemistry. 4-(2-Methylcyclohexyl)-2-phenylquinazoline (CAS: 853310-67-5) is a highly specialized, synthetically complex molecule.
Quinazoline scaffolds are universally recognized as "privileged structures" in drug discovery due to their profound ability to interact with diverse biological targets, most notably acting as potent kinase inhibitors, antimicrobial, and anticancer agents ()[1]. Because of these potent biological activities, exposure control must align with handling protocols for active pharmaceutical ingredients (APIs), utilizing resources like the EPA's CompTox guidelines for hazard prediction ()[2].
The addition of the 2-methylcyclohexyl and phenyl moieties significantly increases the molecule's lipophilicity (LogP). This structural feature is the critical causality behind our safety protocols: high lipophilicity exponentially increases the risk of rapid dermal permeation and systemic absorption if containment is breached.
Section 1: Quantitative PPE Specifications
To establish a self-validating safety barrier, we must move beyond generic recommendations and implement quantitative Personal Protective Equipment (PPE) standards that adhere to OSHA guidelines ().
| PPE Component | Specification / Material | Quantitative Metric / Standard | Replacement Frequency |
| Gloves | Nitrile (Double layer) | ≥ 0.12 mm thickness (EN 374) | Every 2 hours or immediately upon contamination |
| Eye Protection | Splash Goggles + Face Shield | ANSI Z87.1-2020 certified | Reusable (Decontaminate after each session) |
| Lab Coat | Flame/Fluid-resistant | 100% Cotton or specialized synthetic | Weekly, or immediately if contaminated |
| Respiratory | N95 or P100 Particulate Respirator | 99.9% filtration efficiency (NIOSH) | Discard after single use |
| Containment | Chemical Fume Hood | Face velocity: 80-100 fpm | Continuous monitoring via digital flowmeter |
Section 2: The Causality of Containment
Understanding why a chemical is dangerous is the first step in preventing exposure. The diagram below maps the physical properties of 4-(2-Methylcyclohexyl)-2-phenylquinazoline directly to physiological risks and their required mitigations.
Causality mapping of chemical properties to physiological risks and PPE mitigation.
Section 3: Self-Validating Operational Protocol
This protocol is designed for the preparation of a 10 mM in vitro stock solution. Every step includes a physical or chemical validation to ensure the system's integrity.
Phase 1: Environmental Preparation
-
Airflow Validation: Activate the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Causality: The sash must be positioned at the certified height to maintain a face velocity of 80-100 fpm, creating a negative pressure curtain that prevents aerosolized powder from reaching the operator's breathing zone.
-
-
Static Mitigation: Discharge the weighing environment using an anti-static zero-stat gun.
-
Causality: Quinazoline powders are notoriously prone to electrostatic repulsion. Eliminating static prevents the micro-aerosolization of the API during transfer, directly mitigating inhalation risks.
-
Phase 2: Gravimetric Transfer and Dissolution
-
Double-Gloving: Don two pairs of nitrile gloves (≥ 0.12 mm thickness).
-
Causality: The outer glove acts as the primary chemical barrier, while the inner glove serves as a sterile, secondary mechanical barrier. If the outer glove is compromised, the inner glove provides a self-validating safe egress time.
-
-
Weighing: Tare a static-free anti-static weigh boat. Transfer the required mass of 4-(2-Methylcyclohexyl)-2-phenylquinazoline using a micro-spatula.
-
Solvent Addition: Transfer the powder to a glass amber vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Causality: DMSO is chosen for its superior solvation of lipophilic quinazolines. However, DMSO is a powerful penetrant carrier; if DMSO containing the dissolved compound contacts the skin, it will transport the API directly into the bloodstream. This makes strict glove discipline paramount.
-
-
Self-Validation Check: Vortex the vial for 60 seconds.
-
Validation: The solution must be perfectly clear. If turbidity persists, it indicates either a compromised (hydrated) DMSO batch or incomplete solvation, requiring immediate quarantine of the sample to prevent downstream experimental failure.
-
Sequential PPE and operational workflow for handling quinazoline derivatives.
Section 4: Decontamination and Disposal Plan
Chemical disposal must neutralize the active pharmacophore before environmental release.
-
Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a 10% sodium hypochlorite (bleach) wash.
-
Causality: Isopropanol solubilizes the residual lipophilic compound, while the oxidative power of bleach degrades the nitrogen-rich quinazoline ring, neutralizing its biological activity.
-
-
Solid Waste: Dispose of all weigh boats, pipette tips, and the outer layer of nitrile gloves in a designated, biohazard/chemical solid waste container lined with a heavy-duty bag.
-
Liquid Waste: Collect all DMSO/quinazoline liquid waste in a clearly labeled, halogen-free organic waste carboy. Never mix with acidic waste streams to prevent exothermic reactions.
References
-
Title: Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]
-
Title: CompTox Chemicals Dashboard. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: Personal Protective Equipment Standards. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
